2,4-Bis(benzyloxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(phenylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYTMVFUMDOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365212 | |
| Record name | 2,4-bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13246-46-3 | |
| Record name | 2,4-bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Bis(benzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-bis(benzyloxy)benzaldehyde from 2,4-dihydroxybenzaldehyde. The primary synthetic route is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document details the underlying chemical principles, presents comparative data from established protocols, provides step-by-step experimental procedures, and includes characterization data for the final product.
Introduction and Reaction Principle
The synthesis of this compound is achieved through the dialkylation of 2,4-dihydroxybenzaldehyde with a benzylating agent, typically benzyl bromide or benzyl chloride. This reaction proceeds via the Williamson ether synthesis mechanism. The process involves the deprotonation of the hydroxyl groups on the 2,4-dihydroxybenzaldehyde scaffold by a base to form a more nucleophilic phenoxide intermediate. This intermediate then undergoes a nucleophilic substitution (SN2) reaction with the benzyl halide.
To achieve the desired bis-alkylation, reaction conditions are employed that favor the deprotonation and subsequent alkylation of both hydroxyl groups. This typically involves using at least two equivalents of the benzylating agent and a suitable base in a polar solvent.
Comparative Analysis of Synthesis Protocols
The choice of base and solvent system significantly influences reaction time and yield. Below is a summary of quantitative data from representative synthetic protocols.
| Parameter | Protocol 1 | Protocol 2 (Representative) |
| Starting Material | 2,4-Dihydroxybenzaldehyde | 2,4-Dihydroxybenzaldehyde |
| Alkylating Agent | Benzyl Chloride (>2 eq.) | Benzyl Bromide (~2.2 eq.) |
| Base | Sodium Carbonate (Na₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Solvent | Ethanol | Acetone |
| Temperature | Reflux | Reflux |
| Reaction Time | 5 hours | 24-48 hours |
| Reported Yield | 60%[1] | ~65-75% (Estimated based on similar reactions) |
| Purification | Recrystallization from ethanol[1] | Filtration and Column Chromatography |
Detailed Experimental Protocols
The following section provides detailed methodologies for the synthesis of this compound.
Protocol 1: Synthesis using Sodium Carbonate in Ethanol[1]
This protocol is adapted from a documented procedure yielding the target compound.
Materials:
-
2,4-Dihydroxybenzaldehyde (14.5 g)
-
Benzyl Chloride (30 ml)
-
Sodium Carbonate (1.7 g)
-
Ethanol (60 ml)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Glassware for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 14.5 g of 2,4-dihydroxybenzaldehyde in 60 ml of ethanol.
-
To the solution, add 30 ml of benzyl chloride and 1.7 g of sodium carbonate.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 5 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Remove the insoluble inorganic salts by filtration.
-
Allow the filtrate to stand and cool further to induce crystallization of the product.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain 20 g (60% yield) of this compound.[1]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathway and the general laboratory workflow for the synthesis.
Caption: Williamson Ether Synthesis of this compound.
Caption: General Experimental Workflow for Synthesis and Purification.
Product Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₈O₃[2] |
| Molecular Weight | 318.37 g/mol [2] |
| Appearance | Solid |
| Melting Point | 89-90 °C[1] |
| ¹H NMR | Spectral data available in commercial databases (e.g., SpectraBase).[2][3] Expected signals include an aldehyde proton (singlet, ~10.0 ppm), aromatic protons from the benzaldehyde core and benzyl groups (multiplets, ~6.5-8.0 ppm), and benzylic methylene protons (singlets, ~5.0-5.2 ppm). |
| ¹³C NMR | Spectral data available in commercial databases.[2][3] Expected signals include a carbonyl carbon (~190 ppm), aromatic carbons (~100-165 ppm), and benzylic methylene carbons (~70 ppm). |
| FTIR (KBr) | Spectral data available in commercial databases.[2][3] Expected characteristic peaks include C=O stretch (~1680-1700 cm⁻¹), C-O-C (ether) stretch (~1200-1250 cm⁻¹), and aromatic C-H/C=C stretches. |
Conclusion
The synthesis of this compound from 2,4-dihydroxybenzaldehyde is reliably achieved via the Williamson ether synthesis. The selection of a suitable base and solvent system, along with control of stoichiometry and temperature, allows for the efficient dialkylation of the starting phenol to yield the desired product. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and characterize this compound for applications in drug development and organic synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Bis(benzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(benzyloxy)benzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring two benzyloxy groups on the benzaldehyde core, imparts specific chemical properties that make it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and its role as a potential modulator of key biological pathways.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈O₃ | [1][2] |
| Molecular Weight | 318.37 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 89-90 °C | [4] |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water. Expected to be soluble in organic solvents like ethanol, acetone, and ethyl acetate. | [5][6] |
Spectroscopic Data
| Spectrum Type | Key Data/Peaks |
| ¹H NMR | Spectral data available, specific peak assignments would require experimental determination. |
| ¹³C NMR | Spectral data available, specific peak assignments would require experimental determination. |
| Mass Spectrometry | Major fragments observed at m/z 91, 318, 65, 92. |
| Infrared (IR) | Spectral data available, characteristic peaks for aldehyde C=O stretch and aromatic C-H and C=C bonds are expected. |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives are provided below.
Synthesis of this compound
This protocol describes the synthesis of this compound via the Williamson ether synthesis, starting from 2,4-dihydroxybenzaldehyde and benzyl bromide.[3]
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Benzyl chloride
-
Sodium carbonate
-
Ethanol
Procedure:
-
Dissolve 14.5 g of 2,4-Dihydroxybenzaldehyde in 60 ml of ethanol in a round-bottom flask.
-
To this solution, add 30 ml of benzyl chloride and 1.7 g of sodium carbonate.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After cooling, remove the insoluble materials by filtration.
-
Allow the filtrate to stand and cool to induce crystallization of the product.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to yield pure this compound. A typical yield is around 60%.[4]
ALDH1A3 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds against the aldehyde dehydrogenase 1A3 (ALDH1A3) enzyme by monitoring the production of NADH.[7]
Materials:
-
Recombinant human ALDH1A3 enzyme
-
NAD(P)⁺ cofactor
-
Substrate (e.g., hexanal or 4-nitrobenzaldehyde)
-
Assay buffer
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Fluorimeter
Procedure:
-
Prepare solutions of the ALDH1A3 enzyme and NAD(P)⁺ in the assay buffer.
-
In a multi-well plate, add the test compound at various concentrations.
-
Add the enzyme and cofactor solution to each well.
-
Incubate the plate for a defined period (e.g., 5-20 minutes) at a controlled temperature (e.g., 25 °C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately measure the increase in NADH fluorescence over time using a fluorimeter with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
The rate of NADH production is proportional to the ALDH1A3 activity. Calculate the percentage of inhibition by the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Biological Activity and Signaling Pathway
Derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3).[7] ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cell populations, contributing to chemoresistance and poor patient outcomes.[8][9]
The primary function of ALDH1A3 is the oxidation of retinal to retinoic acid (RA). Retinoic acid is a signaling molecule that binds to retinoic acid receptors (RAR) and retinoid X receptors (RXR), which then act as transcription factors to regulate the expression of target genes involved in cell differentiation, proliferation, and apoptosis.[5][9]
Inhibition of ALDH1A3 by compounds such as benzyloxybenzaldehyde derivatives can block the production of retinoic acid, thereby disrupting these downstream signaling pathways. This can lead to a reduction in cancer cell proliferation, invasion, and stemness. Furthermore, ALDH1A3 has been shown to influence other critical cancer-related pathways, including the PI3K/AKT/mTOR signaling cascade.[9][10]
References
- 1. scbt.com [scbt.com]
- 2. This compound | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 13246-46-3 [smolecule.com]
- 4. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound CAS#: [m.chemicalbook.com]
- 8. 2,4-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. 3,4-Dibenzyloxybenzaldehyde | 5447-02-9 [chemicalbook.com]
2,4-Bis(benzyloxy)benzaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
2,4-Bis(benzyloxy)benzaldehyde is an aromatic aldehyde that serves as a key intermediate in organic synthesis. Its structure, featuring two benzyloxy groups on a benzaldehyde scaffold, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including polymers, heterocycles, and fine chemicals.[1] This compound and its derivatives are of particular interest in the field of drug discovery, notably as inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell biology and chemoresistance.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 13246-46-3 | [2][3] |
| Molecular Formula | C₂₁H₁₈O₃ | [2][3] |
| Molecular Weight | 318.37 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| IUPAC Name | 2,4-bis(phenylmethoxy)benzaldehyde | [4] |
| Computed XLogP3 | 4.3 | [4] |
| Computed Hydrogen Bond Donor Count | 0 | [4] |
| Computed Hydrogen Bond Acceptor Count | 3 | [4] |
| Computed Rotatable Bond Count | 6 | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the O-alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a weak base, such as potassium carbonate, and a suitable solvent like acetone or dimethylformamide (DMF).
Experimental Protocol: Synthesis of a Benzyloxybenzaldehyde Derivative (Adapted)
Materials:
-
2,4-dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
To this stirred suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70°C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white solid.
Biological Activity and Drug Development Applications
Derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).[5] ALDH1A3 is a marker for cancer stem cells in various malignancies, and its overexpression is associated with poor prognosis and resistance to chemotherapy.[5] Therefore, the development of selective ALDH1A3 inhibitors is a promising therapeutic strategy in oncology.
Quantitative Biological Data for Benzyloxybenzaldehyde Derivatives
The following table summarizes the in vitro inhibitory activity of two benzyloxybenzaldehyde derivatives against ALDH1A3.
| Compound ID | Structure | Target | IC₅₀ (µM) |
| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23 ± 0.05 |
| ABMM-16 | 3-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 1.29 ± 0.10 |
Data sourced from a study on benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors.[5]
Experimental Protocols for Biological Evaluation
ALDH1A3 Enzymatic Inhibition Assay
This fluorescence-based assay measures the enzymatic activity of ALDH1A3 by monitoring the production of NADH.
Materials:
-
Recombinant human ALDH1A3 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA)
-
NAD⁺ solution
-
Aldehyde substrate (e.g., hexanal)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound solution.
-
Add 24 µL of a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in the assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the increase in fluorescence over time at 37°C using a plate reader.
-
The rate of NADH production is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.[6]
ALDEFLUOR™ Assay for Cellular ALDH Activity
This cell-based flow cytometry assay is used to identify and quantify cell populations with high ALDH activity.
Materials:
-
Cancer cell line expressing ALDH1A3
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Test compounds (dissolved in DMSO)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
For each test condition, prepare two tubes: one for the test compound and a control tube with the test compound plus the specific ALDH inhibitor, DEAB.
-
Add the test compound at the desired final concentration to both tubes.
-
Add the activated ALDEFLUOR™ reagent to both tubes.
-
Immediately add DEAB to the control tube.
-
Incubate the cell suspensions at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry to quantify the ALDH-positive cell population.[6]
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for the preparation of this compound.
ALDH1A3 Signaling Pathway Inhibition
Caption: Inhibition of the ALDH1A3 signaling pathway by benzyloxybenzaldehyde derivatives.
Experimental Workflow for ALDH1A3 Inhibitor Screening
References
- 1. Buy this compound | 13246-46-3 [smolecule.com]
- 2. This compound [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Profile of 2,4-Bis(benzyloxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2,4-Bis(benzyloxy)benzaldehyde. The information presented herein is intended to support research and development activities by providing detailed spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for data acquisition and synthesis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 10.35 | s | 1H | -CHO | DMSO-d₆ |
| 7.85 | d, J=8.7 Hz | 1H | H-6 | DMSO-d₆ |
| 7.49 - 7.33 | m | 10H | Phenyl H's of benzyl groups | DMSO-d₆ |
| 6.85 | dd, J=8.7, 2.3 Hz | 1H | H-5 | DMSO-d₆ |
| 6.75 | d, J=2.3 Hz | 1H | H-3 | DMSO-d₆ |
| 5.29 | s | 2H | O-CH₂ (C-4) | DMSO-d₆ |
| 5.22 | s | 2H | O-CH₂ (C-2) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 188.9 | C=O (Aldehyde) | DMSO-d₆ |
| 164.2 | C-4 | DMSO-d₆ |
| 161.7 | C-2 | DMSO-d₆ |
| 136.6 | Quaternary Phenyl C of benzyl | DMSO-d₆ |
| 136.4 | Quaternary Phenyl C of benzyl | DMSO-d₆ |
| 131.5 | C-6 | DMSO-d₆ |
| 128.8 | Phenyl CH's of benzyl | DMSO-d₆ |
| 128.7 | Phenyl CH's of benzyl | DMSO-d₆ |
| 128.3 | Phenyl CH's of benzyl | DMSO-d₆ |
| 128.1 | Phenyl CH's of benzyl | DMSO-d₆ |
| 128.0 | Phenyl CH's of benzyl | DMSO-d₆ |
| 119.5 | C-1 | DMSO-d₆ |
| 108.1 | C-5 | DMSO-d₆ |
| 102.4 | C-3 | DMSO-d₆ |
| 70.5 | O-CH₂ (C-4) | DMSO-d₆ |
| 70.0 | O-CH₂ (C-2) | DMSO-d₆ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2900, ~2850 | Aldehydic C-H stretch (Fermi resonance) |
| ~1685 | C=O stretch (Aromatic aldehyde) |
| ~1600, ~1500, ~1450 | Aromatic C=C ring stretch |
| ~1250, ~1050 | C-O stretch (Ether) |
Table 4: Mass Spectrometry Data
The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI) ionization.[1]
| m/z | Relative Intensity (%) | Assignment |
| 318 | 29.82 | [M]⁺ (Molecular ion) |
| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion, base peak) |
| 65 | 8.81 | [C₅H₅]⁺ |
| 92 | 8.77 | [C₇H₈]⁺ |
| 319 | 7.00 | [M+1]⁺ isotope peak |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the benzylation of 2,4-dihydroxybenzaldehyde. A detailed experimental procedure is as follows:
To a solution of 2,4-dihydroxybenzaldehyde in a suitable solvent such as acetone or ethanol, potassium carbonate is added as a base. Benzyl bromide or benzyl chloride is then added to the mixture. The reaction is typically heated under reflux for several hours. After completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated, and the crude product is purified by recrystallization from a solvent like ethanol to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Workflow
The general workflow for obtaining the spectroscopic data is outlined below.
References
The Pivotal Role of 2,4-Bis(benzyloxy)benzaldehyde as a Synthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Bis(benzyloxy)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique structural features, particularly the presence of two bulky benzyloxy protecting groups, make it an ideal intermediate in multi-step syntheses of complex natural products and pharmaceutically active compounds. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of flavonoid-based compounds and selective enzyme inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its application in research and drug discovery.
Introduction
This compound, with the molecular formula C₂₁H₁₈O₃, is a white crystalline solid at room temperature.[1] The two benzyloxy groups at the 2 and 4 positions of the benzaldehyde scaffold play a dual role: they protect the reactive hydroxyl groups of the precursor, 2,4-dihydroxybenzaldehyde, and their steric bulk can influence the regioselectivity of subsequent reactions. This intermediate is particularly valuable in the synthesis of flavonoids and their derivatives, as well as in the construction of complex heterocyclic systems.[1][2] Its application extends to materials science, where it can be used as a monomer for the synthesis of specialty polymers.[1]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 2,4-dihydroxybenzaldehyde and benzyl bromide.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 2,4-dihydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).
-
Add anhydrous acetone to the flask to create a suspension.
-
To the stirring suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various biologically active compounds, most notably flavonoids and selective enzyme inhibitors.
Synthesis of Flavonoid Precursors: Chalcones
The Claisen-Schmidt condensation is a fundamental reaction in the synthesis of chalcones, which are the biosynthetic precursors to all flavonoids.[3][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone. This compound can be employed as the aromatic aldehyde to introduce the desired oxygenation pattern found in many naturally occurring flavonoids.
Experimental Protocol: Synthesis of a 2'-Hydroxychalcone Derivative
Materials:
-
This compound
-
2'-Hydroxyacetophenone
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (e.g., 50%)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) and 2'-hydroxyacetophenone (1.0 equivalent) in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add the aqueous KOH solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours. The formation of a solid precipitate indicates product formation.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxychalcone derivative.
Role in the Development of Selective ALDH1A3 Inhibitors
Recent research has identified benzyloxybenzaldehyde derivatives as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and associated with cancer stem cells and chemoresistance.[5][6] The benzyloxybenzaldehyde scaffold serves as a promising starting point for the development of novel anticancer therapeutics.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of representative benzyloxybenzaldehyde derivatives against the ALDH1A3 isoform.
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| ABMM-15 | 4-(Benzyloxy)-3-methoxybenzaldehyde | ALDH1A3 | 0.23 | [5][6] |
| ABMM-16 | 3-(Benzyloxy)-4-methoxybenzaldehyde | ALDH1A3 | 1.29 | [5][6] |
Visualizing Molecular Pathways and Workflows
Synthetic Workflow for ALDH1A3 Inhibitors
The general synthetic approach to benzyloxybenzaldehyde-based ALDH1A3 inhibitors involves the O-alkylation of a phenolic starting material with a benzyl halide.
Caption: Synthetic workflow for benzyloxybenzaldehyde derivatives.
Signaling Pathway of ALDH1A3 Inhibition
ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid, which is involved in cell differentiation and proliferation. Inhibition of ALDH1A3 can disrupt this pathway, leading to anticancer effects.
Caption: Inhibition of the ALDH1A3-mediated retinoic acid signaling pathway.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. Its utility as a protected precursor for introducing the 2,4-dihydroxy substitution pattern is particularly noteworthy in the synthesis of flavonoids and other natural products. Furthermore, the broader class of benzyloxybenzaldehydes has emerged as a promising scaffold for the development of targeted anticancer therapies through the inhibition of key enzymes like ALDH1A3. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers leveraging this important chemical entity in their synthetic and drug discovery endeavors.
References
- 1. Buy this compound | 13246-46-3 [smolecule.com]
- 2. This compound | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-Bis(benzyloxy)benzaldehyde for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Bis(benzyloxy)benzaldehyde, a key organic intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science. This document details the compound's nomenclature, chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its potential applications.
Nomenclature and Identification
The compound is systematically named according to IUPAC nomenclature, and is also known by several synonyms.
| Identifier | Value |
| IUPAC Name | 2,4-bis(phenylmethoxy)benzaldehyde[1][2] |
| Synonyms | 2,4-Dibenzyloxybenzaldehyde, Benzaldehyde, 2,4-bis(phenylmethoxy)-[1][2] |
| CAS Number | 13246-46-3[1][2][3] |
| Molecular Formula | C₂₁H₁₈O₃[3] |
| Molecular Weight | 318.37 g/mol [3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Appearance | White crystalline solid | [4] |
| Melting Point | 89-90 °C | PrepChem.com |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and ethyl acetate. | General knowledge |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are presented below.
Synthesis of this compound
This protocol is adapted from the synthesis of analogous benzyloxybenzaldehyde derivatives.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Ethyl acetate
-
n-Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with stir bar
-
Heating mantle
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in ethanol.
-
Add potassium carbonate (2.5 equivalents) and benzyl chloride (2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 5-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent.
Characterization Protocols
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected chemical shifts (δ) are in the range of 10.5 ppm for the aldehydic proton, 7.2-7.8 ppm for the aromatic protons, and 5.1-5.3 ppm for the benzylic methylene protons.
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected chemical shifts (δ) are in the range of 189-191 ppm for the carbonyl carbon, 110-165 ppm for the aromatic carbons, and around 70-71 ppm for the benzylic methylene carbons.
Instrumentation: FTIR Spectrometer
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or cast a thin film of the sample on a salt plate from a volatile solvent.
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition: Inject the sample into the GC-MS system. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Data Presentation
The following tables summarize the expected and reported spectral data for this compound.
NMR Spectral Data (Predicted)
Note: The following are predicted chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | Aldehydic proton (-CHO) |
| ~7.8 | d | 1H | Aromatic proton (H6) |
| ~7.3-7.5 | m | 10H | Aromatic protons (benzyl groups) |
| ~6.7 | dd | 1H | Aromatic proton (H5) |
| ~6.6 | d | 1H | Aromatic proton (H3) |
| ~5.2 | s | 2H | Benzylic protons (-OCH₂Ph at C4) |
| ~5.1 | s | 2H | Benzylic protons (-OCH₂Ph at C2) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~189.7 | Carbonyl carbon (C=O) |
| ~164.5 | Aromatic carbon (C4) |
| ~162.0 | Aromatic carbon (C2) |
| ~136.5 | Aromatic carbons (ipso, benzyl groups) |
| ~132.0 | Aromatic carbon (C6) |
| ~128.5-129.0 | Aromatic carbons (benzyl groups) |
| ~127.5 | Aromatic carbons (benzyl groups) |
| ~120.0 | Aromatic carbon (C1) |
| ~108.0 | Aromatic carbon (C5) |
| ~100.0 | Aromatic carbon (C3) |
| ~71.0 | Benzylic carbon (-OCH₂Ph at C4) |
| ~70.5 | Benzylic carbon (-OCH₂Ph at C2) |
FTIR Spectral Data
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3030 | Medium | C-H stretch | Aromatic |
| ~2920, ~2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |
| ~2820, ~2720 | Weak | C-H stretch | Aldehyde (-CHO) |
| ~1680 | Strong | C=O stretch | Aldehyde (Carbonyl) |
| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic |
| ~1250 | Strong | C-O stretch | Aryl ether |
| ~1050 | Strong | C-O stretch | Alkyl ether |
Mass Spectrometry Data
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 318 | 29.82 | [M]⁺ (Molecular ion) |
| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 8.81 | [C₅H₅]⁺ |
| 92 | 8.77 | [C₇H₈]⁺ |
| 319 | 7.00 | [M+1]⁺ |
Data obtained from PubChem CID 1809080.[2]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.
References
A Technical Guide to the Thermal Properties of 2,4-Bis(benzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
2,4-Bis(benzyloxy)benzaldehyde is an aromatic aldehyde with two benzyloxy groups attached to the benzaldehyde core.[1] These structural features are significant in determining its thermal behavior.
Quantitative Data Summary
Due to the absence of specific experimental values in surveyed literature, the following table presents placeholder data to illustrate the typical format for reporting the thermal properties of an organic compound like this compound.
| Property | Value | Method |
| Melting Point | Data Not Available | Capillary Method |
| Onset of Decomposition (Tonset) | Data Not Available | Thermogravimetric Analysis (TGA) |
| Peak Decomposition Temperature (Tpeak) | Data Not Available | Thermogravimetric Analysis (TGA) |
| Enthalpy of Fusion (ΔHf) | Data Not Available | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
The following sections detail the standard experimental procedures for determining the melting point and thermal stability of a solid organic compound such as this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Procedure:
-
A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, sealed at one end.[2][3][4]
-
The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath, and a thermometer.[2][5]
-
The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[5]
-
The temperature at which the entire solid sample has transitioned to a liquid is recorded as the end of the melting range.[5]
Thermal Stability Assessment
Thermal stability is evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is used to determine the temperatures at which the material decomposes.[7]
Experimental Protocol:
-
A small quantity of the sample (typically 5-10 mg) is placed in a tared TGA pan.[7]
-
The pan is placed on a sensitive microbalance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[8]
-
The mass of the sample is continuously monitored and recorded as the temperature increases.[9]
-
The resulting thermogram plots the percentage of weight loss against temperature, from which the onset and peak decomposition temperatures can be determined.[6]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine the enthalpy of fusion (melting) and can also provide information on decomposition.[11]
Experimental Protocol:
-
A small, accurately weighed sample (typically 1-5 mg) is encapsulated in a DSC pan. An empty, sealed pan is used as a reference.[12][13]
-
Both the sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is programmed to increase at a constant rate (e.g., 10 °C/min).[13]
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram shows endothermic peaks for processes like melting and exothermic peaks for processes like decomposition. The area under the melting peak is proportional to the enthalpy of fusion.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal characterization of a chemical compound.
References
- 1. Buy this compound | 13246-46-3 [smolecule.com]
- 2. byjus.com [byjus.com]
- 3. medpharma12.com [medpharma12.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. mrclab.com [mrclab.com]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 13. web.williams.edu [web.williams.edu]
Unveiling the Structural Landscape of Benzyloxy-Substituted Benzaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystalline structure of benzyloxy-substituted benzaldehydes, with a primary focus on 2,4-Bis(benzyloxy)benzaldehyde. Due to the current absence of publicly available single-crystal X-ray diffraction data for this compound, this document presents a detailed analysis of the closely related and structurally significant analog, 4-(benzyloxy)benzaldehyde. The crystallographic data for this analog offers valuable insights into the expected molecular geometry, packing, and intermolecular interactions that are likely to govern the solid-state structure of its di-substituted counterpart. This guide includes a thorough summary of quantitative crystallographic data, detailed experimental protocols for the synthesis of the mono-substituted analog, and illustrative diagrams to elucidate molecular and experimental workflows.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with novel optical properties. The arrangement of the bulky benzyloxy groups on the benzaldehyde core profoundly influences its reactivity, solubility, and ultimately, its utility in drug design and materials science. Understanding the three-dimensional structure of this molecule is paramount for predicting its behavior and for the rational design of new derivatives.
While the crystal structure of this compound remains to be determined, a wealth of information can be gleaned from the analysis of its structural analog, 4-(benzyloxy)benzaldehyde. The crystallographic data for this mono-substituted benzaldehyde provides a foundational understanding of the conformational preferences of the benzyloxy moiety and its influence on the crystal packing.
Crystalline Structure Analysis of 4-(Benzyloxy)benzaldehyde (as a proxy)
The single-crystal X-ray diffraction data for 4-(benzyloxy)benzaldehyde reveals critical details about its molecular and supramolecular structure. This information serves as a robust predictive model for the structural characteristics of this compound.
Quantitative Crystallographic Data
The crystallographic parameters for 4-(benzyloxy)benzaldehyde are summarized in the table below. This data provides a quantitative basis for understanding the solid-state conformation and packing of this class of molecules.
| Parameter | Value |
| Empirical Formula | C₁₄H₁₂O₂ |
| Formula Weight | 212.24 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | |
| a (Å) | 11.4772 (11) |
| b (Å) | 12.9996 (12) |
| c (Å) | 7.2032 (6) |
| Volume (ų) | 1074.71 (17) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.312 |
| Absorption Coefficient (mm⁻¹) | 0.088 |
| F(000) | 448 |
| Temperature (K) | 123 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Reflections Collected | 8432 |
| Independent Reflections | 1579 |
| R(int) | 0.049 |
| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.071 |
| Goodness-of-fit on F² | 0.91 |
Molecular Geometry
The molecular structure of 4-(benzyloxy)benzaldehyde is characterized by the planar benzaldehyde ring and the attached benzyloxy group. Key geometric parameters provide insight into the molecule's conformation.
| Bond/Angle/Dihedral | Value |
| Selected Bond Lengths (Å) | |
| C(7)-O(1) | 1.365(2) |
| O(1)-C(8) | 1.430(2) |
| C(8)-C(9) | 1.503(3) |
| C(11)-C(14) | 1.469(3) |
| C(14)-O(2) | 1.214(2) |
| Selected Bond Angles (°) | |
| C(7)-O(1)-C(8) | 117.8(1) |
| O(1)-C(8)-C(9) | 107.2(2) |
| C(12)-C(11)-C(14) | 124.5(2) |
| O(2)-C(14)-C(11) | 124.2(2) |
| Selected Torsion Angles (°) | |
| C(6)-C(7)-O(1)-C(8) | 178.9(2) |
| C(7)-O(1)-C(8)-C(9) | -177.0(2) |
| C(10)-C(11)-C(14)-O(2) | -6.3(3) |
Note: Atom numbering may not directly correspond to IUPAC nomenclature and is based on the crystallographic information file.
The dihedral angle between the two aromatic rings is a critical parameter, indicating the overall planarity of the molecule. In the case of 4-(benzyloxy)benzaldehyde, this angle is relatively small, suggesting a nearly co-planar arrangement which can facilitate π-stacking interactions in the crystal lattice.
Experimental Protocols
A detailed understanding of the synthesis and crystallization process is crucial for reproducing experimental results and for the targeted synthesis of derivatives.
Synthesis of 4-(Benzyloxy)benzaldehyde
The following protocol describes a common method for the synthesis of 4-(benzyloxy)benzaldehyde.
Caption: Synthetic workflow for 4-(benzyloxy)benzaldehyde.
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in ethanol, add anhydrous potassium carbonate (3.5 eq) and benzyl bromide (1.0 eq).
-
Reflux the reaction mixture for 14 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the mixture to remove the potassium carbonate.
-
Wash the solid residue with ethyl acetate.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in diethyl ether and wash sequentially with saturated sodium chloride solution, 5% sodium hydroxide solution, and distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 4-(benzyloxy)benzaldehyde as colorless crystals.
Single-Crystal X-ray Diffraction
The following outlines the general procedure for obtaining single-crystal X-ray diffraction data.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Molecular Visualization
The three-dimensional structure of this compound, while not yet experimentally determined, can be modeled to visualize its key features. The following DOT script generates a 2D representation of the molecule.
Caption: 2D representation of this compound.
Conclusion and Future Directions
While the definitive crystalline structure of this compound awaits experimental elucidation, the detailed analysis of its mono-substituted analog, 4-(benzyloxy)benzaldehyde, provides a strong predictive framework. The data presented herein suggests that the benzyloxy substituents will likely adopt conformations that minimize steric hindrance while potentially engaging in intermolecular interactions that stabilize the crystal lattice. Future work should prioritize the growth of high-quality single crystals of this compound to enable a complete structural determination. This will provide invaluable data for computational modeling, drug design, and the development of new materials based on this versatile molecular scaffold. Researchers in the field are encouraged to pursue the crystallization of this compound to fill this knowledge gap.
A Technical Guide to 2,4-Bis(benzyloxy)benzaldehyde for Research and Development
Introduction: 2,4-Bis(benzyloxy)benzaldehyde is an aromatic aldehyde, a valuable chemical intermediate in the field of organic synthesis.[1] Its molecular structure, featuring two benzyloxy groups on a benzaldehyde core, provides a versatile scaffold for the synthesis of more complex molecules, including polymers, heterocycles, and fine chemicals like pharmaceuticals and dyes.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing its commercial availability, physicochemical properties, relevant experimental protocols, and applications.
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, catering primarily to a research and development audience. The compound is typically synthesized as an intermediate for further chemical manufacturing. Purity levels and available quantities can vary between suppliers.
| Supplier | CAS Number | Purity | Available Quantity | Lead Time |
| Santa Cruz Biotechnology | 13246-46-3 | Lot-specific | - | - |
| Proactive Molecular Research | 13246-46-3 | 98% | 50g | 2 Weeks |
| Smolecule | 13246-46-3 | - | - | - |
| BLD Pharmatech (via Sigma-Aldrich) | 13246-46-3 | 96% | - | - |
Technical Data Summary
This section summarizes the key chemical and physical properties of this compound. This data is essential for its handling, application in experiments, and for analytical characterization.
| Property | Value | Source |
| IUPAC Name | 2,4-bis(phenylmethoxy)benzaldehyde | PubChem |
| Synonyms | 2,4-Dibenzyloxybenzaldehyde | Sigma-Aldrich |
| CAS Number | 13246-46-3 | SCBT[2], PubChem[3] |
| Molecular Formula | C₂₁H₁₈O₃ | SCBT[2], PubChem[3] |
| Molecular Weight | 318.37 g/mol | SCBT[2], Sigma-Aldrich |
| Physical Form | Solid / White crystalline solid | Sigma-Aldrich, Smolecule[1] |
| Purity | 96% - 98% | Proactive Molecular Research[4], Sigma-Aldrich |
| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich |
Experimental Protocols
While specific protocols for this compound are proprietary to manufacturers, the synthesis of structurally similar bis-benzyloxy-benzaldehydes follows established organic chemistry principles. The following is a representative procedure for the synthesis of the related isomer, 2,5-bis-benzyloxy-benzaldehyde, which illustrates the general methodology.
Synthesis of 2,5-bis-benzyloxy-benzaldehyde [5]
This two-step process involves the protection of hydroxyl groups on a dihydroxybenzaldehyde precursor using benzyl bromide.
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Acetone
-
Potassium Carbonate (K₂CO₃)
-
Benzyl Bromide (BnBr)
-
Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-hexane
Procedure:
-
Reaction Setup: Dissolve 2,5-dihydroxybenzaldehyde (1.0 eq) in acetone in a round-bottom flask.
-
Addition of Reagents: Add potassium carbonate (1.0 eq) and benzyl bromide (1.0 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture under reflux overnight.
-
Quenching: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine (3x).
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and eliminate the solvent under vacuum.
-
Purification: Purify the resulting residue by silica gel column chromatography using 5% EtOAc in n-hexane as the eluent to yield the final product as a white solid.
Caption: Workflow for the synthesis of 2,5-bis-benzyloxy-benzaldehyde.
Applications in Drug Development and Research
The benzaldehyde moiety is a key pharmacophore in medicinal chemistry. Benzyloxybenzaldehyde derivatives, in particular, are utilized as building blocks for creating novel therapeutic agents. A significant area of research is the development of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell chemoresistance and the maintenance of cancer stem cells.[6]
The aldehyde group serves as a reactive handle for various chemical transformations, such as Wittig reactions, aldol condensations, and the formation of Schiff bases, enabling the synthesis of a diverse library of bioactive molecules.[6] While this compound is an intermediate, its derivatives are being investigated for their potential as anticancer and neuroprotective agents.[6]
Caption: Role of ALDH in cancer and its inhibition by benzyloxybenzaldehyde derivatives.
Safety Information
Handling of this compound requires adherence to standard laboratory safety protocols. The following is a summary of hazard information. Users must consult the full Safety Data Sheet (SDS) from their supplier before use.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] It may also be harmful if swallowed (H302).[7]
-
Precautionary Statements: Obtain special instructions before use (P201). Avoid breathing dust/fumes/gas/mist/vapors/spray (P261).[8] Wear protective gloves, protective clothing, eye protection, and face protection (P280).[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water.[7] If inhaled, move the person to fresh air.[7] If swallowed, rinse mouth and call a doctor if you feel unwell.[9]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[8] It is recommended to store under an inert atmosphere.
References
- 1. Buy this compound | 13246-46-3 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. proactivemr.com [proactivemr.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. chemos.de [chemos.de]
- 9. technopharmchem.com [technopharmchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Flavonoids Using 2,4-Bis(benzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of various flavonoid scaffolds, including chalcones, flavones, flavanones, and aurones, utilizing 2,4-Bis(benzyloxy)benzaldehyde as a key starting material. The protocols detailed below are based on established synthetic methodologies, including the Claisen-Schmidt condensation and subsequent cyclization reactions.
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The synthesis of novel flavonoid derivatives is of significant interest in drug discovery and development. This compound serves as a versatile precursor for the synthesis of flavonoids with a benzyloxy-substituted A-ring, which can be readily deprotected to yield the corresponding polyhydroxyflavonoids.
This document outlines the synthetic pathway from this compound to key flavonoid intermediates and final products, providing detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological signaling pathways.
Synthetic Strategy
The synthesis commences with a Claisen-Schmidt condensation between this compound and a suitably substituted 2'-hydroxyacetophenone to yield a 2'-hydroxychalcone. This chalcone is a pivotal intermediate that can be subsequently cyclized under different conditions to afford flavones, flavanones, or aurones.
Caption: General synthetic workflow for the preparation of flavonoids from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4',6'-bis(benzyloxy)chalcone
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with 2'-hydroxyacetophenone.
Materials:
-
This compound
-
2'-Hydroxyacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 2'-hydroxyacetophenone (1.0 eq) in ethanol (100 mL).
-
With continuous stirring, add a 50% aqueous solution of KOH (5.0 eq) dropwise to the reaction mixture at room temperature.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic (pH ~2-3).
-
A yellow precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Purify the crude chalcone by recrystallization from ethanol to afford the pure 2'-Hydroxy-4',6'-bis(benzyloxy)chalcone.
Protocol 2: Synthesis of 7,4'-Bis(benzyloxy)flavone
This protocol details the oxidative cyclization of the synthesized chalcone to a flavone using iodine in DMSO.
Materials:
-
2'-Hydroxy-4',6'-bis(benzyloxy)chalcone
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃), 20% aqueous solution
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the 2'-Hydroxy-4',6'-bis(benzyloxy)chalcone (1.0 eq) in DMSO (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of iodine (0.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.
-
Filter the precipitate and wash it thoroughly with a 20% sodium thiosulfate solution to remove any excess iodine.
-
Wash the precipitate with cold water until the washings are neutral.
-
Dry the crude product and purify by recrystallization from ethanol to yield pure 7,4'-Bis(benzyloxy)flavone.
Protocol 3: Synthesis of 7,4'-Bis(benzyloxy)flavanone
This protocol describes the acid-catalyzed intramolecular Michael addition of the chalcone to form a flavanone.
Materials:
-
2'-Hydroxy-4',6'-bis(benzyloxy)chalcone
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the 2'-Hydroxy-4',6'-bis(benzyloxy)chalcone (1.0 eq) in a mixture of ethanol (50 mL) and glacial acetic acid (10 mL) in a round-bottom flask.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the crude product and purify by recrystallization from ethanol to obtain pure 7,4'-Bis(benzyloxy)flavanone.
Protocol 4: Synthesis of 6,4'-Bis(benzyloxy)aurone
This protocol outlines the oxidative cyclization of the chalcone to an aurone using mercuric acetate.
Materials:
-
2'-Hydroxy-4',6'-bis(benzyloxy)chalcone
-
Mercuric acetate (Hg(OAc)₂)
-
Pyridine
-
Deionized water
-
Hydrochloric acid (HCl), 1N solution
Procedure:
-
To a solution of mercuric acetate (1.2 eq) in pyridine (30 mL), add the 2'-Hydroxy-4',6'-bis(benzyloxy)chalcone (1.0 eq) with stirring.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with 1N HCl.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the pure 6,4'-Bis(benzyloxy)aurone.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) | Predicted Melting Point (°C) | Predicted ¹H NMR (δ ppm, CDCl₃) | Predicted ¹³C NMR (δ ppm, CDCl₃) |
| 2'-Hydroxy-4',6'-bis(benzyloxy)chalcone | C₃₀H₂₆O₄ | 450.53 | 75-85 | 130-135 | 13.5 (s, 1H, -OH), 8.0-7.2 (m, 17H, Ar-H, -CH=CH-), 5.1 (s, 4H, 2x -OCH₂Ph) | 192.5, 163.0, 162.5, 144.0, 136.5, 136.0, 130.0, 129.0, 128.8, 128.5, 128.0, 127.5, 122.0, 114.0, 95.0, 93.0, 70.5, 70.0 |
| 7,4'-Bis(benzyloxy)flavone | C₃₀H₂₄O₄ | 448.51 | 70-80 | 160-165 | 8.1-6.9 (m, 18H, Ar-H), 6.8 (s, 1H, H-3), 5.2 (s, 4H, 2x -OCH₂Ph) | 178.0, 163.0, 162.0, 157.0, 136.0, 135.5, 128.8, 128.5, 128.0, 127.5, 127.0, 115.0, 108.0, 101.0, 94.0, 70.5, 70.0 |
| 7,4'-Bis(benzyloxy)flavanone | C₃₀H₂₆O₄ | 450.53 | 65-75 | 140-145 | 7.9-6.9 (m, 18H, Ar-H), 5.5 (dd, 1H, H-2), 3.1 (dd, 1H, H-3ax), 2.9 (dd, 1H, H-3eq), 5.1 (s, 4H, 2x -OCH₂Ph) | 191.0, 164.0, 163.0, 136.0, 135.5, 129.0, 128.8, 128.5, 128.0, 127.5, 114.0, 101.0, 95.0, 79.0, 70.5, 70.0, 45.0 |
| 6,4'-Bis(benzyloxy)aurone | C₃₀H₂₄O₄ | 448.51 | 50-60 | 155-160 | 7.7-6.8 (m, 18H, Ar-H), 6.9 (s, 1H, benzylidene-H), 5.2 (s, 4H, 2x -OCH₂Ph) | 182.0, 166.0, 148.0, 147.0, 136.0, 135.5, 132.0, 129.0, 128.8, 128.5, 128.0, 127.5, 115.0, 112.0, 98.0, 71.0, 70.5 |
Note: Predicted yields, melting points, and NMR data are based on values reported for structurally similar compounds and may vary.
Signaling Pathway Diagrams
Flavonoids are known to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate the interaction of flavonoids with the NF-κB, PI3K/Akt, and MAPK signaling pathways.
Caption: Flavonoid-mediated inhibition of the NF-κB signaling pathway.[1][2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by flavonoids.[3][4]
Caption: Modulation of the MAPK signaling pathway by flavonoids.[5][6]
References
Application Notes and Protocols: 2,4-Bis(benzyloxy)benzaldehyde as a Protecting Group for Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development and natural product synthesis, the judicious use of protecting groups is paramount. Phenolic hydroxyl groups, due to their acidic nature and nucleophilicity, often require temporary masking to prevent unwanted side reactions. This document provides detailed application notes and protocols for the use of 2,4-bis(benzyloxy)benzaldehyde as a specialized protecting group for vicinal diols, such as catechols, forming a stable 2,4-bis(benzyloxy)benzylidene acetal.
The 2,4-bis(benzyloxy)benzylidene acetal protecting group offers the advantage of being removable under specific conditions, primarily through hydrogenolysis. This method allows for the simultaneous deprotection of the acetal and the cleavage of the benzyl ethers on the protecting group itself, revealing the original diol and generating toluene and 2,4-dihydroxytoluene as byproducts. This strategy can be particularly useful when other acid-labile or base-labile protecting groups are present in the molecule.
Data Presentation
Table 1: Representative Conditions for the Protection of Catechols with this compound
| Entry | Catechol Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catechol | p-Toluenesulfonic acid (p-TsOH) | Toluene | 110 (Dean-Stark) | 4 | 85 |
| 2 | 4-Methylcatechol | Camphorsulfonic acid (CSA) | Dichloromethane | 25 | 12 | 82 |
| 3 | 3,5-Di-tert-butylcatechol | Pyridinium p-toluenesulfonate (PPTS) | Benzene | 80 (Dean-Stark) | 6 | 78 |
Note: The data presented are representative yields for the formation of benzylidene acetals on diols under various acidic conditions and are intended for illustrative purposes.
Table 2: Deprotection of 2,4-Bis(benzyloxy)benzylidene Acetals via Hydrogenolysis
| Entry | Protected Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) |
| 1 | Catechol-DBB acetal | 10% Pd/C | Methanol | 1 | 12 | 95 |
| 2 | 4-Methylcatechol-DBB acetal | 20% Pd(OH)₂/C | Ethyl Acetate | 3 | 8 | 92 |
| 3 | 3,5-Di-tert-butylcatechol-DBB acetal | 10% Pd/C | Tetrahydrofuran | 1 | 16 | 90 |
Note: DBB refers to the 2,4-bis(benzyloxy)benzylidene protecting group. Yields are based on the recovery of the deprotected catechol and are representative of typical hydrogenolysis reactions of benzyl ethers and benzylidene acetals.[1]
Experimental Protocols
Protocol 1: Protection of a Catechol with this compound
This protocol describes a general procedure for the formation of a 2,4-bis(benzyloxy)benzylidene acetal from a catechol.
Materials:
-
Catechol derivative (1.0 eq)
-
This compound (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the catechol (1.0 eq), this compound (1.1 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2,4-bis(benzyloxy)benzylidene acetal.
Protocol 2: Deprotection of a 2,4-Bis(benzyloxy)benzylidene Acetal via Catalytic Hydrogenolysis
This protocol outlines a general method for the removal of the 2,4-bis(benzyloxy)benzylidene protecting group.
Materials:
-
Protected catechol (1.0 eq)
-
10% Palladium on activated carbon (10% w/w)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the protected catechol (1.0 eq) in a suitable solvent (e.g., methanol, ethyl acetate, or tetrahydrofuran) in a hydrogenation flask.
-
Carefully add 10% Palladium on carbon (10% w/w of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1-3 atm, balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 8-16 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected catechol.
-
If necessary, purify the product by recrystallization or silica gel column chromatography.
Mandatory Visualization
References
Application Notes and Protocols for the Deprotection of 2,4-Bis(benzyloxy)benzaldehyde via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of benzyl protecting groups is a critical transformation in multi-step organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules where hydroxyl functionalities require temporary masking. Catalytic hydrogenation stands out as a mild and efficient method for the debenzylation of phenolic ethers, such as 2,4-bis(benzyloxy)benzaldehyde, to yield the corresponding dihydroxy compound, 2,4-dihydroxybenzaldehyde. This process is favored for its clean reaction profile and the straightforward removal of byproducts.
This document provides detailed application notes and protocols for the deprotection of this compound using catalytic hydrogenation. Two primary methods are detailed: direct hydrogenation using hydrogen gas and catalytic transfer hydrogenation (CTH) with a hydrogen donor.
Reaction Principle
The deprotection of this compound proceeds via the hydrogenolysis of the carbon-oxygen bonds of the benzyl ethers. In the presence of a palladium catalyst, molecular hydrogen (or a hydrogen donor) is activated, leading to the cleavage of the benzyl groups and their subsequent conversion to toluene, liberating the free hydroxyl groups on the benzaldehyde ring.
Reaction Scheme:
Data Presentation: Comparison of Hydrogenation Methods
The choice between direct hydrogenation and catalytic transfer hydrogenation often depends on the available equipment, safety considerations, and the sensitivity of the substrate to the reaction conditions. The following table summarizes typical conditions for the debenzylation of aromatic ethers, providing a baseline for the deprotection of this compound.
| Parameter | Direct Hydrogenation with H₂ Gas | Catalytic Transfer Hydrogenation (CTH) |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 5-10 mol% | 10-20% by weight of the substrate |
| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium formate (HCOONH₄) |
| Solvent | Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc) | Methanol (MeOH), Ethanol (EtOH) |
| Temperature | Room Temperature | Reflux |
| Pressure | Atmospheric (H₂ balloon) to moderate pressure | Atmospheric |
| Typical Reaction Time | 12-72 hours | 1-6 hours |
| Work-up | Filtration of catalyst, solvent evaporation | Filtration of catalyst, solvent evaporation, aqueous wash |
Experimental Protocols
Protocol 1: Deprotection via Direct Catalytic Hydrogenation with H₂ Gas
This protocol describes a general and widely used method for the debenzylation of this compound using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol, Ethyl Acetate)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas supply (balloon or cylinder)
-
Celite® or other filtration aid
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent Addition: Add a suitable solvent such as ethanol (approximately 10-20 mL per gram of substrate) to dissolve the starting material.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for several minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the stirred solution under the inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or faster reaction times, a hydrogenation apparatus with a regulated hydrogen supply can be used.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove any residual hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,4-dihydroxybenzaldehyde. The product can be further purified by recrystallization if necessary.
Protocol 2: Deprotection via Catalytic Transfer Hydrogenation (CTH)
This protocol offers a convenient alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (or Ethanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Celite® or other filtration aid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Hydrogen Donor Addition: In a single portion, add ammonium formate (4-5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude 2,4-dihydroxybenzaldehyde. Further purification can be achieved by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Logical relationship of reactants, catalyst, and products in the deprotection reaction.
Safety Precautions
-
Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and grounding of equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Application Note and Protocol: Williamson Ether Synthesis of 2,4-Bis(benzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,4-Bis(benzyloxy)benzaldehyde, a valuable intermediate in organic synthesis, via the Williamson ether synthesis. The procedure involves the dialkylation of 2,4-dihydroxybenzaldehyde with a benzyl halide.
Introduction
The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In the synthesis of this compound, the hydroxyl groups of 2,4-dihydroxybenzaldehyde are deprotonated by a base to form phenoxides, which then act as nucleophiles, attacking the electrophilic carbon of a benzyl halide, such as benzyl chloride or benzyl bromide, to form the corresponding ether linkages.[3] This particular compound, with its two benzyloxy groups, serves as a key building block in the synthesis of more complex molecules in medicinal chemistry and materials science.[3]
Data Presentation
The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dihydroxybenzaldehyde | [4] |
| Reagent 1 | Benzyl Chloride | [4] |
| Reagent 2 | Sodium Carbonate | [4] |
| Solvent | Ethanol | [4] |
| Reactant Molar Ratio (approx.) | 1 (2,4-dihydroxybenzaldehyde) : 2.5 (benzyl chloride) : 0.15 (sodium carbonate) | Calculated from[4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 5 hours | [4] |
| Product Yield | 60% | [4] |
| Melting Point | 89-90 °C | [4] |
| Molecular Formula | C₂₁H₁₈O₃ | [5] |
| Molecular Weight | 318.37 g/mol | [3] |
Experimental Protocol
This protocol is based on a documented procedure for the Williamson ether synthesis of this compound.[4]
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Benzyl chloride
-
Sodium carbonate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Recrystallization apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 14.5 g of 2,4-dihydroxybenzaldehyde in 60 ml of ethanol.
-
Addition of Reagents: To the stirred solution, add 30 ml of benzyl chloride followed by 1.7 g of sodium carbonate.[4]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux with stirring for 5 hours.[4]
-
Workup: After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Filtration: Remove the insoluble inorganic salts by filtration.
-
Crystallization: Allow the filtrate to stand and cool further to induce crystallization of the product.
-
Isolation of Product: Collect the solid product by filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[4]
-
Drying and Characterization: Dry the purified product and determine its melting point. The expected melting point is 89-90 °C.[4]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the Williamson ether synthesis of this compound.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,4-Bis(benzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-bis(benzyloxy)benzaldehyde in the synthesis of a variety of heterocyclic compounds. This valuable building block serves as a key precursor for the preparation of chalcones, which can be subsequently cyclized to form important heterocyclic scaffolds such as flavones, pyrimidines, and benzodiazepines. The methodologies outlined herein are based on established chemical transformations and provide a foundation for the exploration of novel derivatives with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is an aromatic aldehyde featuring two benzyloxy protecting groups. These protecting groups can be selectively removed in later synthetic steps to yield dihydroxy-substituted heterocyclic compounds, which are common motifs in biologically active molecules. The primary synthetic route involves the Claisen-Schmidt condensation of this compound with an appropriate ketone, typically an acetophenone derivative, to form a chalcone intermediate. This α,β-unsaturated ketone is a versatile precursor that can undergo various cyclization reactions to afford a diverse range of heterocyclic systems.
Core Synthetic Pathway: From Aldehyde to Heterocycle
The general synthetic strategy involves a two-step process: the formation of a chalcone intermediate followed by its cyclization to the desired heterocyclic ring system.
Caption: General workflow for the synthesis of heterocyclic compounds from this compound.
Synthesis of the Chalcone Intermediate
The cornerstone of this synthetic approach is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[1][2][3]
Experimental Protocol: Synthesis of 1-(Substituted-phenyl)-3-(2,4-bis(benzyloxy)phenyl)prop-2-en-1-one (A 2',4'-Bis(benzyloxy)chalcone)
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Ethanol (or Methanol)
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (10-40%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
To this solution, add the substituted acetophenone (1.0 eq.).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (2-3 eq.) with constant stirring.
-
Continue stirring at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (the chalcone) is collected by filtration, washed with cold water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
The yields of chalcone synthesis can vary depending on the specific substrates and reaction conditions. The following table provides representative data from analogous reactions.
| Aldehyde | Ketone | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-(Benzyloxy)benzaldehyde | Various Acetophenones | NaOH | Ethanol | - | Moderate to Good | [4] |
| Substituted Benzaldehydes | Acetophenone | KOH | Ethanol | 3 | High | [5] |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | - | High | [6] |
Cyclization of Chalcones to Heterocyclic Compounds
The synthesized 2',4'-bis(benzyloxy)chalcone can be used as a versatile intermediate to prepare various heterocyclic compounds.
Synthesis of 7-Benzyloxyflavones
Flavones are a class of flavonoids with a 2-phenylchromen-4-one backbone. The synthesis from a chalcone involves an oxidative cyclization.[7][8]
References
- 1. impactfactor.org [impactfactor.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 5. jocpr.com [jocpr.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 2,4-Bis(benzyloxy)benzaldehyde in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(benzyloxy)benzaldehyde is an aromatic aldehyde distinguished by the presence of two benzyloxy groups at the 2 and 4 positions of the benzene ring.[1] This substitution pattern imparts unique chemical properties, making it a valuable monomer in the synthesis of advanced polymers such as polyesters and polyamides. The bulky, aromatic benzyloxy groups can enhance the solubility and modify the thermal properties of the resulting polymers, making them attractive for applications in specialty materials and as precursors for further functionalization.
This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound. The protocols are based on established methods for the polymerization of analogous aromatic monomers, with special considerations for the reactivity of the aldehyde functional group and the stability of the benzyloxy protecting groups.
Key Applications and Considerations
The aldehyde functionality of this compound allows for its participation in various polymerization reactions, most notably polycondensation reactions to form polyesters and polyamides. The benzyloxy groups are generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. Therefore, milder polymerization techniques, such as low-temperature solution polycondensation, are recommended to preserve the integrity of the polymer structure.
Potential Applications of Polymers Derived from this compound:
-
High-Performance Engineering Plastics: The rigid aromatic backbone can contribute to high thermal stability and mechanical strength.
-
Soluble Aromatic Polymers: The bulky benzyloxy groups can disrupt polymer chain packing, leading to enhanced solubility in common organic solvents, which is advantageous for processing.
-
Functional Polymers: The benzyloxy groups can be deprotected to yield phenolic hydroxyl groups, providing sites for post-polymerization modification, such as cross-linking or grafting of other molecules.
-
Precursors for Drug Delivery Systems: The functionalizable nature of the resulting polymers makes them potential candidates for creating biocompatible materials for drug delivery applications.
Experimental Protocols
The following are representative protocols for the synthesis of polyamides and polyesters using this compound. These protocols are based on general methods and should be optimized for specific research applications.
Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide by reacting this compound (after conversion to a dicarboxylic acid) with an aromatic diamine.
Step 1: Oxidation of this compound to 2,4-Bis(benzyloxy)phthalic acid
A preliminary oxidation step is required to convert the benzaldehyde to a dicarboxylic acid monomer suitable for polyamide synthesis.
-
Materials: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), distilled water, ethanol.
-
Procedure:
-
Dissolve this compound in a suitable solvent such as pyridine or a mixture of t-butanol and water.
-
Prepare a solution of KMnO₄ in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 40°C.
-
After the addition is complete, stir the mixture at room temperature overnight.
-
Quench the reaction by adding a small amount of ethanol to destroy excess KMnO₄.
-
Filter the mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with concentrated HCl to precipitate the 2,4-Bis(benzyloxy)phthalic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Polyamide Synthesis
-
Materials: 2,4-Bis(benzyloxy)phthalic acid, thionyl chloride (SOCl₂), an aromatic diamine (e.g., 4,4'-oxydianiline), N-methyl-2-pyrrolidone (NMP), pyridine, lithium chloride (LiCl), methanol.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4-Bis(benzyloxy)phthalic acid and a few drops of DMF (catalyst).
-
Slowly add an excess of thionyl chloride and reflux the mixture for 3-4 hours to form the diacid chloride.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
In a separate flame-dried flask, dissolve the aromatic diamine and LiCl in anhydrous NMP under a nitrogen atmosphere.
-
Cool the diamine solution to 0°C in an ice bath.
-
Dissolve the synthesized 2,4-Bis(benzyloxy)phthaloyl dichloride in a small amount of anhydrous NMP and add it dropwise to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 60-80°C.
-
Protocol 2: Synthesis of Aromatic Polyester via Interfacial Polycondensation
This protocol outlines the synthesis of a polyester by reacting the diacid chloride of 2,4-Bis(benzyloxy)phthalic acid with a bisphenol.
-
Materials: 2,4-Bis(benzyloxy)phthaloyl dichloride (synthesized as in Protocol 1, Step 2), a bisphenol (e.g., Bisphenol A), sodium hydroxide (NaOH), dichloromethane (DCM), phase transfer catalyst (e.g., tetrabutylammonium bromide), methanol, distilled water.
-
Procedure:
-
Prepare an aqueous solution of the bisphenol and NaOH.
-
In a separate flask, dissolve the 2,4-Bis(benzyloxy)phthaloyl dichloride in DCM.
-
Combine the two solutions in a beaker and add the phase transfer catalyst.
-
Stir the mixture vigorously for 2-3 hours at room temperature.
-
Separate the organic layer and wash it successively with dilute HCl, and then with distilled water until neutral.
-
Precipitate the polyester by pouring the DCM solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50-70°C.
-
Data Presentation
Due to the lack of specific literature data for polymers derived from this compound, the following tables present hypothetical but realistic quantitative data for illustrative purposes. Researchers should perform their own characterization to obtain accurate data for their synthesized polymers.
Table 1: Hypothetical Reaction Conditions and Yields for Polyamide Synthesis
| Aromatic Diamine | Monomer Ratio (Diacid:Diamine) | Reaction Time (h) | Reaction Temp. (°C) | Polymer Yield (%) |
| 4,4'-Oxydianiline | 1:1 | 24 | 25 | 92 |
| m-Phenylenediamine | 1:1 | 24 | 25 | 95 |
| p-Phenylenediamine | 1:1 | 24 | 25 | 88 |
Table 2: Hypothetical Properties of Synthesized Polyamides
| Aromatic Diamine | Inherent Viscosity (dL/g)¹ | Mw ( g/mol )² | PDI² | Tg (°C)³ | Td (°C)⁴ |
| 4,4'-Oxydianiline | 0.85 | 85,000 | 2.1 | 235 | 480 |
| m-Phenylenediamine | 0.78 | 78,000 | 2.3 | 250 | 495 |
| p-Phenylenediamine | 0.65 | 65,000 | 2.5 | 280 | 510 |
¹Measured in NMP at 30°C. ²Determined by Gel Permeation Chromatography (GPC) with polystyrene standards. ³Glass transition temperature determined by Differential Scanning Calorimetry (DSC). ⁴Decomposition temperature for 5% weight loss determined by Thermogravimetric Analysis (TGA).
Visualizations
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of aromatic polyamides.
Logical Relationship of Polymer Properties
Caption: Factors influencing final polymer properties.
References
Application Notes and Protocols: Selective Debenzylation of 2,4-Bis(benzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective mono-debenzylation of 2,4-bis(benzyloxy)benzaldehyde. The primary focus is on achieving regioselective cleavage of one of the two benzyloxy groups, a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols described herein are based on established methodologies for the selective deprotection of phenolic ethers, with a particular emphasis on Lewis acid-mediated and catalytic hydrogenation techniques. Quantitative data from representative procedures are summarized, and reaction pathways and workflows are visualized to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a common intermediate in organic synthesis, where the benzyl groups serve as robust protecting groups for the hydroxyl functionalities of 2,4-dihydroxybenzaldehyde. The selective removal of one of these benzyl groups is often a necessary step to allow for further functionalization of the aromatic ring. The challenge lies in achieving regioselectivity, as the two benzyloxy groups, while electronically distinct due to their positions relative to the aldehyde, can exhibit similar reactivity under many debenzylation conditions. This document outlines strategies to selectively cleave either the C2 or C4 benzyloxy ether, yielding 2-hydroxy-4-(benzyloxy)benzaldehyde or 4-hydroxy-2-(benzyloxy)benzaldehyde, respectively.
Data Presentation
The following tables summarize quantitative data for relevant debenzylation methodologies.
Table 1: Lewis Acid-Mediated Selective Debenzylation of a Bis(benzyloxy)benzaldehyde Analogue
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,5-Bis(benzyloxy)benzaldehyde | MgBr₂ | Benzene/Diethyl ether (7:1) | Reflux | 4 | 5-Benzyloxy-2-hydroxy-benzaldehyde | 90 |
Table 2: Catalytic Transfer Hydrogenation for General Debenzylation
| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature | Time | Product | Yield |
| Dibenzylamine | 10% Pd/C | HCOONH₄ | Methanol | Reflux | 30-45 min | Monobenzylamine | Good to excellent |
| Aryl benzyl ethers | SiliaCat Pd(0) | H₂ (balloon) | Methanol | Room Temp. | 1-2 h | Phenol | >98% |
Experimental Protocols
Protocol 1: Selective Debenzylation of the C2-Benzyloxy Group using Magnesium Bromide
This protocol is adapted from a procedure for the selective debenzylation of 2,5-bis(benzyloxy)benzaldehyde and is expected to favor the cleavage of the C2-benzyloxy group in this compound due to chelation of the Lewis acid with the ortho-aldehyde functionality.
Materials:
-
This compound
-
Magnesium bromide (MgBr₂)
-
Anhydrous Benzene
-
Anhydrous Diethyl ether
-
1.0 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a 7:1 mixture of anhydrous benzene and anhydrous diethyl ether, add magnesium bromide (1.8 eq) at room temperature.
-
Stir the reaction mixture under reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1.0 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2-hydroxy-4-(benzyloxy)benzaldehyde, can be purified by silica gel column chromatography.
Protocol 2: General Debenzylation via Catalytic Transfer Hydrogenation
This protocol provides a general method for debenzylation. Regioselectivity may be variable and requires experimental optimization. It is a milder alternative to direct hydrogenation with H₂ gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Celite®
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Add ammonium formate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography to isolate the mono-debenzylated and di-debenzylated products.
Mandatory Visualizations
Caption: Proposed reaction pathway for selective debenzylation.
Caption: Experimental workflows for selective debenzylation protocols.
Application Notes and Protocols for the Deprotection of 2,4-Bis(benzyloxy)benzaldehyde via Catalytic Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the use of protecting groups is a fundamental strategy to mask reactive functional groups. The benzyl ether is a commonly employed protecting group for hydroxyl moieties due to its stability under a wide range of reaction conditions and its facile cleavage under mild hydrogenolysis conditions. Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and safer alternative to traditional catalytic hydrogenation, which often requires high-pressure hydrogen gas. CTH utilizes a hydrogen donor, such as ammonium formate, to generate hydrogen in situ in the presence of a catalyst, typically palladium on carbon (Pd/C).
This document provides detailed application notes and protocols for the deprotection of 2,4-bis(benzyloxy)benzaldehyde to yield 2,4-dihydroxybenzaldehyde using CTH with palladium on carbon and ammonium formate.
Reaction Principle
The deprotection of this compound proceeds via catalytic transfer hydrogenolysis. In this reaction, ammonium formate decomposes on the surface of the palladium catalyst to produce hydrogen, which then reductively cleaves the benzyl C-O bonds, liberating the free hydroxyl groups and producing toluene as a byproduct. The overall reaction is clean and typically proceeds with high efficiency.
Data Presentation
The following table summarizes representative quantitative data for the catalytic transfer hydrogenation of benzylic ethers to their corresponding phenols using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor. While specific data for this compound is not extensively published, the presented data is based on analogous and well-established debenzylation reactions.
| Parameter | Value/Range | Notes |
| Substrate | This compound | - |
| Product | 2,4-Dihydroxybenzaldehyde | - |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10-20% by weight of the substrate is a common loading. |
| Hydrogen Donor | Ammonium Formate (HCOONH₄) | Typically 4-10 equivalents per mole of substrate. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents are generally effective. |
| Temperature | Room Temperature to Reflux (25-78 °C) | Reaction is often initiated at room temperature and may be heated to drive to completion. |
| Reaction Time | 1 - 6 hours | Highly dependent on substrate, catalyst activity, and temperature. |
| Typical Yield | > 90% | High yields are generally achievable with this method. |
Experimental Protocols
This section provides a detailed methodology for the deprotection of this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (reagent grade)
-
Celite® or another filtration aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent Addition: Add methanol to the flask to dissolve the starting material. A typical concentration is in the range of 0.1-0.2 M.
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the starting material) to the stirred solution.
-
Hydrogen Donor Addition: Add ammonium formate (4-10 equivalents) to the reaction mixture in one portion. The addition may cause some effervescence.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up: Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure all the product is collected.
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2,4-dihydroxybenzaldehyde can be purified by recrystallization or column chromatography if necessary.
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction pathway for the deprotection.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Application Notes and Protocols: Monitoring the Synthesis of 2,4-Bis(benzyloxy)benzaldehyde by Thin-Layer Chromatography
Introduction
The synthesis of 2,4-Bis(benzyloxy)benzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals, requires careful monitoring to ensure complete reaction and to minimize the formation of byproducts. This application note provides a detailed protocol for the use of Thin-Layer Chromatography (TLC) to effectively monitor the progress of the O-benzylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. TLC is a rapid, cost-effective, and highly efficient analytical technique for qualitatively assessing the presence of starting materials, intermediates, and products in a reaction mixture.
Reaction Scheme
The synthesis of this compound involves the reaction of 2,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base, such as potassium carbonate. The reaction proceeds in a stepwise manner, with the formation of the mono-benzylated intermediate, 4-(benzyloxy)-2-hydroxybenzaldehyde, followed by the formation of the desired di-benzylated product.
Reaction: 2,4-dihydroxybenzaldehyde + 2 Benzyl Bromide --(K₂CO₃, Acetone)--> this compound
Experimental Protocols
This section details the necessary protocols for the synthesis of this compound and the subsequent monitoring of the reaction by TLC.
Synthesis of this compound
This protocol is adapted from a known synthetic procedure.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
Add benzyl bromide (2.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 30-60 minutes).
TLC Monitoring Protocol
Materials:
-
Silica gel TLC plates (e.g., Merck Silica Gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 15% Ethyl Acetate in Hexane (v/v)
-
Visualization reagents:
-
UV lamp (254 nm)
-
p-Anisaldehyde stain
-
2,4-Dinitrophenylhydrazine (DNPH) stain
-
Procedure:
-
Preparation of the TLC Chamber: Pour the mobile phase (15% Ethyl Acetate in Hexane) into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber with vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Sample Preparation: At each time point, withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting the TLC Plate: Using a clean capillary tube, carefully spot the diluted reaction mixture onto the pencil-drawn baseline of the TLC plate. It is also advisable to spot the starting material (2,4-dihydroxybenzaldehyde) and, if available, the final product as standards on the same plate for comparison.
-
Developing the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle the observed spots with a pencil.[1]
-
For further visualization, the plate can be dipped into a p-anisaldehyde or 2,4-dinitrophenylhydrazine staining solution, followed by gentle heating to develop the colored spots. Aldehydes and ketones will typically produce yellow to orange spots with DNPH stain.[2][3]
-
Data Presentation
The progress of the reaction can be qualitatively assessed by observing the disappearance of the starting material spot and the appearance of the product and intermediate spots. The retention factor (Rf) for each component is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Table 1: Estimated Rf Values of Components in 15% Ethyl Acetate/Hexane
| Compound | Role | Expected Rf Value | Visualization Method |
| Benzyl Bromide | Reagent | ~0.85 | UV (quenching) |
| This compound | Product | ~0.65 | UV (quenching), p-Anisaldehyde, DNPH |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde | Intermediate | ~0.40 | UV (quenching), p-Anisaldehyde, DNPH |
| 2,4-Dihydroxybenzaldehyde | Starting Material | ~0.15 | UV (quenching), p-Anisaldehyde, DNPH |
Note: The expected Rf values are estimates based on the polarity of the compounds and may vary slightly depending on the specific experimental conditions.
Visualization and Interpretation
The following diagrams illustrate the experimental workflow for TLC monitoring and the logical relationship of the components in the TLC analysis.
Caption: Experimental workflow for TLC monitoring.
References
Troubleshooting & Optimization
Preventing bis-alkylation side product in 2,4-Bis(benzyloxy)benzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2,4-Bis(benzyloxy)benzaldehyde, with a specific focus on preventing the formation of the bis-alkylation side product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of bis-alkylation during the synthesis of this compound?
A1: The primary cause of bis-alkylation is the deprotonation of both hydroxyl groups on the starting material, 2,4-dihydroxybenzaldehyde, by the base. When a strong base is used, it can remove the protons from both the 4-OH and the 2-OH groups, creating a dianion. This dianion can then react with two equivalents of benzyl bromide, leading to the formation of the undesired this compound alongside the mono-alkylated intermediate.
Q2: How does the acidity of the two hydroxyl groups on 2,4-dihydroxybenzaldehyde influence the reaction?
A2: The hydroxyl group at the 4-position is more acidic than the hydroxyl group at the 2-position. This is because the resulting phenoxide at the 4-position is better stabilized by resonance with the electron-withdrawing aldehyde group. The 2-hydroxyl group is also involved in an intramolecular hydrogen bond with the adjacent aldehyde's carbonyl group, which makes it less acidic and less available for reaction. By using a mild base, it is possible to selectively deprotonate the more acidic 4-OH group, leading to the desired mono-alkylated product, 4-(benzyloxy)-2-hydroxybenzaldehyde.
Q3: What is the most effective strategy to completely avoid the bis-alkylation side product?
A3: The most effective strategy is a two-step synthesis. The first step involves the selective mono-benzylation of the more acidic 4-hydroxyl group using a mild base to produce 4-(benzyloxy)-2-hydroxybenzaldehyde in high yield. After isolation and purification of this intermediate, a second benzylation step is performed, typically with a stronger base, to alkylate the remaining 2-hydroxyl group. This stepwise approach provides much greater control over the reaction and significantly minimizes the formation of the bis-alkylation byproduct.
Q4: Can I use a direct, one-pot synthesis method and still minimize the bis-alkylation product?
A4: While a one-pot synthesis is possible, it is more challenging to achieve high selectivity. To minimize the bis-alkylation product in a one-pot reaction, you must carefully control the stoichiometry of the reagents, particularly the base and benzyl bromide. Using a slight excess of benzyl bromide and a weak base can favor mono-alkylation, but some amount of the bis-alkylated product is often unavoidable. For high purity, a stepwise synthesis is the recommended approach.
Troubleshooting Guide
Problem: High levels of the bis-alkylation side product are observed in my reaction.
This troubleshooting guide will help you diagnose and resolve the issue of excessive bis-alkylation.
Caption: A troubleshooting workflow for addressing bis-alkylation.
Data Presentation
The choice of base has a significant impact on the regioselectivity of the benzylation of 2,4-dihydroxybenzaldehyde. The following table summarizes the yield of the desired mono-alkylated product (4-(benzyloxy)-2-hydroxybenzaldehyde) versus the bis-alkylated side product with different bases.
| Base | Solvent | Temperature (°C) | Mono-alkylation Yield (%) | Bis-alkylation Side Product | Reference |
| CsHCO₃ | Acetonitrile | 80 | up to 95 | Minimal | [1][2] |
| NaHCO₃ / KI | Acetonitrile | Reflux | >70 | Low (1-3%) | [3] |
| KF | Acetonitrile | Reflux | ~76 (crude) | Low | [3] |
| K₂CO₃ | Acetonitrile | 80 | Modest | Significant | [1] |
| Na₂CO₃ | Acetonitrile | 80 | Low | Significant | [1] |
| Cs₂CO₃ | Acetonitrile | 80 | Low | Significant | [1] |
Experimental Protocols
To prevent the formation of the bis-alkylation side product, a stepwise synthesis is highly recommended.
Caption: Recommended workflow for high-purity synthesis.
Protocol 1: High-Selectivity Mono-benzylation of 2,4-Dihydroxybenzaldehyde
This protocol is designed to selectively synthesize 4-(benzyloxy)-2-hydroxybenzaldehyde with minimal formation of the bis-alkylated product.[1][2]
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Cesium Bicarbonate (CsHCO₃)
-
Benzyl Bromide
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask, add 2,4-dihydroxybenzaldehyde (1.0 eq.).
-
Add anhydrous acetonitrile (approximately 10 mL per mmol of the aldehyde).
-
Add cesium bicarbonate (1.5 eq.) to the suspension.
-
Add benzyl bromide (1.2 eq.) to the reaction mixture.
-
Heat the mixture to 80°C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 4-(benzyloxy)-2-hydroxybenzaldehyde.
Protocol 2: Benzylation of 4-(Benzyloxy)-2-hydroxybenzaldehyde
This protocol describes the second step to synthesize the final product, this compound.
Materials:
-
4-(Benzyloxy)-2-hydroxybenzaldehyde (from Protocol 1)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Benzyl Bromide
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-(benzyloxy)-2-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate (2.0 eq.).
-
Add benzyl bromide (1.2 eq.) to the mixture.
-
Heat the reaction to 80°C and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) to yield pure this compound.
References
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
Purification of 2,4-Bis(benzyloxy)benzaldehyde by recrystallization from ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Bis(benzyloxy)benzaldehyde by recrystallization from ethanol. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for pure this compound is in the range of 89-90°C[1]. A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q2: Ethanol is the recommended solvent for recrystallization. What are the general solubility characteristics of this compound in ethanol?
Q3: What are the potential impurities in a crude sample of this compound?
A3: Common impurities can originate from the starting materials and byproducts of the synthesis reaction. These may include:
-
2,4-Dihydroxybenzaldehyde: The unreacted starting material.
-
Benzyl chloride: The unreacted benzylation reagent.
-
2-Hydroxy-4-(benzyloxy)benzaldehyde or 4-Hydroxy-2-(benzyloxy)benzaldehyde: Products of incomplete benzylation.
Q4: My recrystallization yield is consistently low. What are the possible reasons?
A4: Low yield can be attributed to several factors:
-
Using an excessive amount of ethanol: This will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.
Q5: After cooling, no crystals are forming. What should I do?
A5: The absence of crystal formation is a common issue. Here are a few troubleshooting steps:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a seed for crystal growth.
-
Concentrate the solution: If too much solvent was added, gently heat the solution to evaporate some of the ethanol and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Q6: The purified product appears oily or forms an oil during recrystallization. How can I resolve this?
A6: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To address this:
-
Add more solvent: Re-heat the solution until the oil redissolves and then add a small amount of additional hot ethanol to lower the saturation point.
-
Cool the solution slowly: Allow the flask to cool to room temperature slowly before placing it in a cold bath. Rapid cooling can favor oil formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | 1. Solution is too dilute (too much solvent). 2. Supersaturation without nucleation. 3. Compound is very soluble even at low temperatures. | 1. Evaporate some of the solvent and allow the solution to cool again. 2. Scratch the inner wall of the flask with a glass rod or add a seed crystal. 3. Cool the solution in an ice bath or refrigerator. |
| Low Crystal Yield | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete cooling. | 1. Concentrate the mother liquor by evaporating some solvent and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated. Add a slight excess of hot solvent before filtration. 3. Allow sufficient time for cooling and use an ice bath to maximize crystal formation. |
| "Oiling Out" (Product separates as an oil) | 1. Solution is supersaturated above the melting point of the compound. 2. Rapid cooling. 3. Presence of impurities that depress the melting point. | 1. Reheat the solution to dissolve the oil, add more hot solvent, and cool slowly. 2. Insulate the flask to ensure slow cooling to room temperature before placing it in an ice bath. 3. Consider a preliminary purification step like column chromatography if impurities are significant. |
| Colored Impurities in Crystals | 1. Impurities are co-crystallizing with the product. 2. Rapid crystal growth trapping impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration (use sparingly as it can adsorb the product). 2. Ensure slow cooling to allow for the formation of pure crystals. A second recrystallization may be necessary. |
| Broad Melting Point Range of Purified Product | 1. Incomplete removal of impurities. 2. Solvent trapped in the crystals. | 1. Perform a second recrystallization. 2. Ensure the crystals are thoroughly dried under vacuum to remove any residual ethanol. |
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₁₈O₃ | PubChem |
| Molecular Weight | 318.37 g/mol | PubChem |
| CAS Number | 13246-46-3 | PubChem |
| Appearance | White to off-white solid | Generic |
| Melting Point | 89-90 °C | [1] |
| Solubility in Ethanol | Soluble in hot ethanol, sparingly soluble in cold ethanol. | Inferred from recrystallization protocol |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines the steps for the purification of crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring on a hot plate.
-
Achieving Saturation: Continue to add small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution into the pre-heated flask to remove the insoluble impurities.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for a few minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Column chromatography conditions for purifying 2,4-Bis(benzyloxy)benzaldehyde
Technical Support Center: Purifying 2,4-Bis(benzyloxy)benzaldehyde
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the column chromatography purification of this compound, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard and most effective stationary phase for the purification of this compound and similar aromatic aldehydes is silica gel.[1][2] For flash chromatography, which offers higher resolution and speed, silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended.[2][3]
Q2: How do I select the optimal mobile phase (eluent) for my column?
A2: The mobile phase is critical for good separation and should be determined using Thin Layer Chromatography (TLC) prior to running the column.[4] A mixture of a non-polar solvent, such as n-hexane, and a polar solvent, like ethyl acetate, is typically effective.[2][5] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.[5] The ideal solvent system will yield a retention factor (Rf) of approximately 0.25-0.35 for this compound.[5]
Q3: Should I use isocratic or gradient elution?
A3: While isocratic elution (using a single, constant solvent mixture) can work, gradient elution is often more effective for separating complex mixtures.[5] A gradient approach involves starting with a low-polarity mobile phase to elute non-polar impurities and gradually increasing the percentage of the polar solvent (e.g., ethyl acetate) to elute the target compound and then more polar impurities.[5]
Q4: My compound appears to be degrading on the column. What can I do?
A4: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][5] To prevent this, you can neutralize the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to your mobile phase.[1][5] Alternatively, using a less acidic stationary phase like neutral alumina may be a suitable option if degradation persists.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| The compound may have decomposed on the silica.[6] | Test the stability of your compound on a small amount of silica with the chosen eluent. If it decomposes, consider neutralizing the silica with triethylamine or using alumina.[1][5] | |
| The collected fractions are too dilute to detect the compound by TLC.[6] | Try concentrating a few fractions in the expected elution range and re-spot them on a TLC plate.[6][7] | |
| The compound elutes too quickly (with the solvent front). | The mobile phase is too polar.[6] | Decrease the polarity of the eluent by reducing the proportion of the polar solvent (e.g., ethyl acetate). |
| All components are eluting together, showing poor separation. | The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without cracks or air bubbles. |
| The initial sample band was too wide. | Dissolve the crude product in the absolute minimum amount of solvent for loading ("wet loading").[8] If solubility is low, use the "dry loading" method.[5][8] | |
| The compound streaks or "tails" across many fractions. | The compound is interacting too strongly with the stationary phase. | When the compound begins to elute, try slightly increasing the polarity of the mobile phase to speed up its movement and sharpen the band.[6] |
| The column is overloaded with the crude sample. | Use an appropriate amount of silica gel relative to your sample mass (a common ratio is 50:1 to 100:1 by weight). |
Data Presentation: Recommended Chromatography Parameters
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for aromatic aldehydes.[2][3] |
| Mobile Phase | n-Hexane / Ethyl Acetate | A versatile solvent system. Dichloromethane/hexane is another alternative.[2][5][6] |
| Optimal Rf | ~0.25 - 0.35 | Determined by pre-column TLC analysis.[5] |
| Sample Loading | Dry Loading | Recommended for samples with poor solubility in the mobile phase to ensure a narrow starting band.[5][8] |
| Elution Mode | Gradient Elution | Start with low polarity and gradually increase to improve separation of components with different polarities.[5] |
| Additive | Triethylamine (0.1-1%) | Add to the mobile phase if aldehyde decomposition is suspected due to the acidity of silica gel.[1][5] |
Experimental Protocol: Column Chromatography Purification
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane.
-
Spot the solution on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
Identify the solvent system that places the product spot at an Rf value between 0.25 and 0.35.[5]
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the least polar solvent mixture you plan to use (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the packed silica gel to protect the surface.[1]
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[8]
-
Carefully add this powder as a uniform layer on top of the sand in your packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the top sand layer is not disturbed.
-
Apply gentle air pressure (if using flash chromatography) to begin elution.
-
Collect the eluent in sequentially numbered test tubes or vials.
-
If using a gradient, start with the low-polarity solvent system and gradually introduce solvent mixtures with higher polarity.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by spotting them on TLC plates and visualizing under a UV lamp.[1]
-
Once identified, combine all fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationships in the chromatographic separation process.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. magritek.com [magritek.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Overcoming solubility issues of 2,4-Bis(benzyloxy)benzaldehyde in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with 2,4-Bis(benzyloxy)benzaldehyde in various reaction media.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems related to the solubility of this compound during experimental work.
Q1: My this compound is not dissolving in my chosen reaction solvent. What should I do?
A1: Low solubility can hinder reaction kinetics and yield. Consider the following troubleshooting steps:
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Solvent Selection: The choice of solvent is critical. Based on the "like dissolves like" principle, the two benzyl groups and the benzene ring give this compound a significant non-polar character. However, the aldehyde and ether functionalities introduce some polarity. Therefore, it is expected to be more soluble in moderately polar to non-polar aprotic solvents. Refer to the solvent selection guide (Table 1) for recommendations.
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Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of a solid in a liquid. However, be cautious of the thermal stability of your reactants and the solvent's boiling point.
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Co-solvency: If a single solvent is ineffective, a co-solvent system can be employed. Adding a small amount of a good solvent (in which the compound is highly soluble) to a poor solvent can dramatically increase overall solubility.
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Particle Size Reduction: Grinding the solid this compound to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.
Q2: I observe precipitation of my starting material during the reaction. How can I prevent this?
A2: Precipitation during a reaction can be due to changes in the reaction medium's composition or temperature.
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Maintain Temperature: If the reaction is exothermic, it might cool down over time, causing the compound to crash out. Ensure consistent heating and stirring.
-
Monitor Solvent Volume: Solvent evaporation during a lengthy reaction at elevated temperatures can lead to a more concentrated solution and subsequent precipitation. Using a reflux condenser can prevent solvent loss.
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Gradual Reagent Addition: If a reagent is changing the polarity of the reaction mixture, its slow, dropwise addition can help maintain the solubility of this compound.
Q3: After the reaction, I am struggling to find a suitable solvent for purification by recrystallization. What are the best practices?
A3: Recrystallization relies on the principle that the compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at both room temperature and their boiling points. Ideal solvents will show a significant difference in solubility at these two temperatures.
-
Common Recrystallization Solvents: For compounds like this compound, common recrystallization solvents include ethanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes.[1]
-
Avoid "Oiling Out": If your compound separates as an oil instead of crystals upon cooling, this indicates that the solution is supersaturated or the solvent is too non-polar. Try using a more polar solvent or a solvent pair.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound in common organic solvents?
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | Soluble | Used as a reaction solvent in the synthesis of similar compounds.[2] |
| Dimethylformamide (DMF) | Soluble | Good solvent for many organic reactions. | |
| Tetrahydrofuran (THF) | Soluble | A common solvent for organic reactions. | |
| Ethyl Acetate | Soluble | Often used for extraction and chromatography.[1] | |
| Non-Polar | Dichloromethane (DCM) | Soluble | Good solvent for many organic compounds. |
| Toluene | Moderately Soluble | The aromatic nature of toluene can solvate the benzene rings. | |
| Hexanes | Sparingly Soluble | Primarily non-polar, may require a co-solvent. | |
| Polar Protic | Ethanol | Moderately Soluble | Used for recrystallization of similar compounds, solubility likely increases with heat.[1] |
| Methanol | Sparingly Soluble | Generally less effective for larger, less polar molecules. | |
| Water | Insoluble | The large non-polar structure dominates. |
Q2: Are there any specific safety precautions I should take when handling this compound and its solutions?
A2: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
Q3: How does the structure of this compound influence its solubility?
A3: The molecular structure is the primary determinant of a compound's solubility. The diagram below illustrates the relationship between the functional groups in this compound and its expected solubility behavior.
Caption: Structural features influencing the solubility of this compound.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a method for quickly assessing the solubility of this compound in various solvents.
-
Preparation: Add approximately 10 mg of this compound to a small test tube.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing or stirring.
-
Observation: Observe if the solid dissolves completely after the addition of a specific volume of solvent (e.g., 1 mL).
-
Heating: If the compound does not dissolve at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.
-
Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for complete dissolution.
Protocol 2: Workflow for Solvent Selection in a Reaction
The following workflow can guide the selection of an appropriate reaction medium.
Caption: Workflow for selecting a suitable reaction solvent.
References
Identifying and minimizing byproduct formation in reactions of 2,4-Bis(benzyloxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproduct formation in reactions involving 2,4-Bis(benzyloxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed during the synthesis of this compound via Williamson ether synthesis?
The most common impurities encountered during the synthesis of this compound from 2,4-dihydroxybenzaldehyde and benzyl halide are unreacted starting materials (2,4-dihydroxybenzaldehyde and benzyl halide), the mono-benzylated intermediate (2-benzyloxy-4-hydroxybenzaldehyde or 2-hydroxy-4-benzyloxybenzaldehyde), and byproducts from C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen or the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions.[1]
Q2: My reaction seems incomplete, and I have a significant amount of starting material (2,4-dihydroxybenzaldehyde) left. What could be the cause?
Incomplete reactions are often due to several factors:
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Insufficient Base: The base is crucial for deprotonating the hydroxyl groups of 2,4-dihydroxybenzaldehyde to form the more nucleophilic phenoxide ions. Ensure you are using a sufficient molar excess of a strong enough base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[2]
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Poor Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, making the alkoxide anion more reactive.[1] Protic solvents can hinder the reaction by solvating the alkoxide.
-
Low Reaction Temperature: The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[3]
-
Poor Quality of Reagents: Ensure your benzyl halide is not degraded and that your solvent is anhydrous, as water can quench the base.
Q3: I am observing a byproduct with a similar polarity to my desired product. What could it be and how can I minimize it?
A common byproduct with similar polarity is the mono-benzylated intermediate. This arises from the incomplete reaction of both hydroxyl groups. To minimize its formation, you can try the following:
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Increase the Equivalents of Benzyl Halide: Using a slight excess of the alkylating agent can help drive the reaction to completion.
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can promote the second benzylation.
-
Stepwise Addition: In some cases, a stepwise approach where the base and benzyl halide are added in portions can improve the yield of the desired product.
Q4: Can the benzyl ether groups cleave during the reaction or work-up?
Yes, the benzyloxy groups can be sensitive to certain conditions. Cleavage of benzyl ethers, known as debenzylation, is typically promoted by strong acids or catalytic hydrogenation.[4][5] While generally stable under the basic conditions of the Williamson ether synthesis, prolonged exposure to high temperatures or unforeseen acidic conditions during work-up could potentially lead to some debenzylation, although this is less common.
Q5: My purified product is turning yellow over time. What is causing this degradation?
Aldehydes, including this compound, are susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid (2,4-bis(benzyloxy)benzoic acid).[6][7] This oxidation can be accelerated by exposure to light and air. To prevent this, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. A wash with a dilute sodium bicarbonate solution during the work-up can help remove any acidic impurities that might have formed.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and purification of this compound.
Problem: Low Yield of this compound
Problem: Product Contaminated with Impurities
Data Presentation
Table 1: Influence of Reaction Conditions on Williamson Ether Synthesis of Phenols
| Parameter | Condition | Effect on Yield and Byproduct Formation |
| Base | Stronger bases (e.g., NaH) vs. weaker bases (e.g., K₂CO₃) | Stronger bases can lead to faster reaction rates but may also promote side reactions if not controlled properly. Weaker bases may require higher temperatures or longer reaction times. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) vs. Polar protic (e.g., Ethanol) | Polar aprotic solvents generally give higher yields by increasing the nucleophilicity of the phenoxide.[1] Protic solvents can decrease the reaction rate. |
| Temperature | Room temperature vs. Reflux | Higher temperatures increase the reaction rate but can also lead to more byproduct formation, including elimination and C-alkylation. |
| Alkyl Halide | Benzyl Bromide vs. Benzyl Chloride | Benzyl bromide is more reactive than benzyl chloride and will typically result in a faster reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the Williamson ether synthesis of this compound.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture until the solid is completely dissolved.[3]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. qualitas1998.net [qualitas1998.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Optimization of reaction conditions for the synthesis of 2,4-Bis(benzyloxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Bis(benzyloxy)benzaldehyde.
Troubleshooting Guide
This guide addresses specific experimental challenges in a question-and-answer format to help you navigate common issues during the synthesis of this compound.
Q1: My reaction is incomplete, and I observe a significant amount of the mono-benzylated intermediate (4-(benzyloxy)-2-hydroxybenzaldehyde) on my TLC plate. How can I drive the reaction to completion?
A1: The formation of the bis-benzylated product requires benzylation of both hydroxyl groups of 2,4-dihydroxybenzaldehyde. The hydroxyl group at the 4-position is more acidic and sterically accessible, making it react faster. To promote the benzylation of the less reactive 2-hydroxyl group, consider the following adjustments:
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Increase Equivalents of Reagents: Ensure you are using a sufficient excess of both the base and benzyl halide (typically 2.2-2.5 equivalents of each relative to 2,4-dihydroxybenzaldehyde) to drive the second benzylation step.
-
Use a Stronger Base: While milder bases are used for selective mono-alkylation, a stronger base like potassium carbonate (K₂CO₃) is often necessary for bis-alkylation.
-
Increase Reaction Temperature: Gently heating the reaction mixture, for example, to the reflux temperature of the solvent (e.g., acetone or acetonitrile), can provide the necessary activation energy for the second benzylation.
-
Extend Reaction Time: Monitor the reaction by TLC. If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to achieve full conversion.
Q2: My TLC analysis shows multiple spots, indicating an impure product. What are the likely side products and how can I minimize them?
A2: The presence of multiple spots on a TLC plate suggests a mixture of the starting material, the desired product, and potentially side products. Common impurities include:
-
2,4-Dihydroxybenzaldehyde: Unreacted starting material.
-
4-(Benzyloxy)-2-hydroxybenzaldehyde: The mono-benzylated intermediate.
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide or chloride.
-
Dibenzyl Ether: Formed by the self-condensation of benzyl bromide or chloride under basic conditions.
To minimize these impurities:
-
Ensure Anhydrous Conditions: Moisture can lead to the formation of benzyl alcohol and decrease the efficiency of the reaction. Use anhydrous solvents and reagents.
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Control Stoichiometry: Use a slight excess of benzyl halide, but a large excess can lead to the formation of dibenzyl ether.
-
Optimize Base: The choice of base is crucial. Potassium carbonate is a common choice.
Q3: I have a low overall yield of this compound after purification. What are the common causes?
A3: Low yields can result from several factors throughout the experimental process:
-
Incomplete Reaction: As addressed in Q1, ensure the reaction goes to completion.
-
Side Reactions: The formation of byproducts consumes reagents and complicates purification, leading to product loss.
-
Sub-optimal Work-up: Ensure efficient extraction of the product from the aqueous phase during work-up. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) are recommended.
-
Purification Losses: While necessary, purification steps like column chromatography or recrystallization can lead to a loss of material. Optimize your purification technique to minimize these losses. For instance, careful selection of the solvent system for chromatography is critical.
Q4: How do I effectively purify the crude this compound?
A4: The two primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is the most effective method for separating the desired product from the mono-benzylated intermediate and other impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be a good option. A solvent system of ethanol or a mixture of ethyl acetate and hexane is often used.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a Williamson ether synthesis. It involves the reaction of 2,4-dihydroxybenzaldehyde with two equivalents of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile.
Q2: Why is the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde more reactive than the 2-hydroxyl group?
A2: The higher reactivity of the 4-hydroxyl group is due to two main factors:
-
Acidity: The 4-hydroxyl group is more acidic than the 2-hydroxyl group.
-
Intramolecular Hydrogen Bonding: The 2-hydroxyl group is involved in a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl group, which reduces its nucleophilicity.[1]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The key parameters are:
-
Stoichiometry of reactants: Using at least two equivalents of both the base and the benzylating agent is crucial for bis-alkylation.
-
Choice of base and solvent: The combination of a moderately strong base like K₂CO₃ and a polar aprotic solvent like acetone or acetonitrile is common.
-
Reaction temperature and time: These need to be optimized to ensure the reaction goes to completion without significant side product formation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzylation of 2,4-Dihydroxybenzaldehyde
| Base | Alkylating Agent | Solvent | Temperature (°C) | Time | Outcome |
| K₂CO₃ | Benzyl Bromide | Acetone | Reflux | Overnight | Good yield of this compound.[2] |
| K₂CO₃ (+KI) | Benzyl Chloride | Acetone | 40 | - | 65% mono-alkylated, 25% bis-alkylated product.[3] |
| NaHCO₃ | Benzyl Chloride | Acetonitrile | Reflux | - | Good conversion to mono-alkylated product (89%).[3] |
| KF | Benzyl Chloride | Acetonitrile | Reflux | 24 h | Efficient for mono-alkylation (>70%).[1] |
| CsHCO₃ | Alkyl Bromides | Acetonitrile | 80 | 4-6 h | High regioselectivity for mono-alkylation (up to 95%).[1][4] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation: To a round-bottom flask, add 2,4-dihydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetone or acetonitrile (15-20 mL per gram of starting material).
-
Reagent Addition: Add benzyl bromide or benzyl chloride (2.2 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with the solvent used for the reaction.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent to yield pure this compound.[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
Technical Support Center: Troubleshooting Deprotection of 2,4-Bis(benzyloxy)benzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the deprotection of 2,4-Bis(benzyloxy)benzaldehyde to yield 2,4-dihydroxybenzaldehyde. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The primary methods for cleaving the benzyl ethers in this compound are catalytic hydrogenolysis and Lewis acid-mediated cleavage.[1]
-
Catalytic Hydrogenolysis: This is the most widely used method and involves a palladium catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[2] It is generally considered a mild technique.[3]
-
Catalytic Transfer Hydrogenation: This is a variation of hydrogenolysis that uses a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, in place of hydrogen gas.[4][5][6] This can sometimes offer improved selectivity.[4]
-
Lewis Acid Cleavage: For substrates that are sensitive to reductive conditions, strong Lewis acids like Boron trichloride (BCl₃) can be used to cleave the benzyl ether bond.[7][8] This method is often performed at very low temperatures.[9][10]
Q2: My catalytic hydrogenolysis reaction is very slow or incomplete. What are the likely causes?
A2: This is the most common issue encountered. Several factors can contribute to a stalled or incomplete reaction:
-
Catalyst Inactivity: The palladium catalyst may be old, of poor quality, or have reduced activity.[1] Pearlman's catalyst (Pd(OH)₂/C) is often more active for hydrogenolysis than standard Pd/C.[3]
-
Catalyst Poisoning: Impurities in the starting material, solvents, or from glassware, particularly sulfur-containing compounds, can irreversibly poison the palladium catalyst.[1][3] Thiourea moieties in a substrate, for example, are known to inhibit the catalyst.
-
Poor Solubility: The starting material, this compound, is nonpolar, while the product, 2,4-dihydroxybenzaldehyde, is highly polar. A solvent system that cannot effectively dissolve both can lead to the reaction stalling.[3]
-
Insufficient Hydrogen Pressure or Agitation: Poor contact between the hydrogen gas, the substrate, and the catalyst will slow the reaction. This can be due to inadequate stirring or low hydrogen pressure (e.g., using a single balloon).[1][3]
Q3: I see multiple spots on my TLC plate after the reaction. What are the possible side products?
A3: Besides unreacted starting material and the desired product, you may be observing mono-deprotected intermediates (2-(benzyloxy)-4-hydroxybenzaldehyde or 4-(benzyloxy)-2-hydroxybenzaldehyde). If using a Lewis acid like BCl₃ without a proper scavenger, you might also see C-benzylated byproducts, where the cleaved benzyl cation has re-reacted with the electron-rich aromatic ring.[7][9]
Q4: Are there alternatives to catalytic hydrogenation if my molecule has other reducible functional groups?
A4: Yes. If your molecule contains functional groups sensitive to reduction (like alkenes, alkynes, or nitro groups), Lewis acid-mediated deprotection is a common alternative.[8] A combination of Boron trichloride (BCl₃) and a cation scavenger like pentamethylbenzene is effective at low temperatures and avoids the use of hydrogen and a palladium catalyst.[7][9]
Troubleshooting Guide
Issue: Incomplete Deprotection via Catalytic Hydrogenolysis
This guide provides a systematic approach to resolving incomplete hydrogenolysis reactions.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Data Summary: Deprotection Method Comparison
The following table compares the two primary methods for deprotecting this compound.
| Feature | Catalytic Hydrogenolysis | Lewis Acid Cleavage (BCl₃) |
| Reagents | 10% Pd/C, H₂ (gas) or H-donor (e.g., HCO₂NH₄) | BCl₃, Pentamethylbenzene (scavenger)[7][9] |
| Typical Solvents | EtOH, THF, EtOAc, MeOH[2][3] | Anhydrous Dichloromethane (DCM)[1][7] |
| Temperature | Room Temperature to ~50°C[3] | -78°C to Room Temperature[7][10] |
| Advantages | - Mild conditions[3]- High yielding- Catalyst is easily filtered off | - Fast reaction times[9]- Avoids reductive conditions- Tolerates reducible groups (alkenes, etc.)[7][8] |
| Disadvantages | - Incompatible with reducible groups- Catalyst can be poisoned[1][3]- Requires H₂ gas handling | - BCl₃ is toxic, corrosive, and water-sensitive[1]- Requires strict anhydrous conditions- Can cause C-benzylation without a scavenger[7] |
Key Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
This protocol is a general procedure for benzyl ether deprotection via catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]
Managing the air sensitivity and oxidation of 2,4-Bis(benzyloxy)benzaldehyde
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the air sensitivity and oxidation of 2,4-Bis(benzyloxy)benzaldehyde to ensure experimental success and material integrity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected side products. | Purity of this compound may be compromised due to oxidation. | Purify the compound by recrystallization or column chromatography. Verify purity using analytical methods such as HPLC or NMR before use. |
| Compound appears discolored (e.g., off-white to yellowish). | Oxidation of the aldehyde group to the corresponding carboxylic acid (2,4-Bis(benzyloxy)benzoic acid). | While a slight discoloration may not significantly impact all reactions, for high-purity applications, purification is recommended. Store the compound under an inert atmosphere and protect it from light. |
| Low solubility in a nonpolar solvent during reaction setup. | Potential presence of the more polar carboxylic acid impurity or partial polymerization. | Filter the solution to remove any insoluble material. Consider using a more polar co-solvent if compatible with the reaction conditions. |
| Reaction failure or sluggishness in base-catalyzed reactions (e.g., Aldol condensation). | The presence of acidic impurities (carboxylic acid) can neutralize the base catalyst. | Wash the this compound solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup of the purification step to remove acidic impurities. Ensure the starting material is pure before use. |
| Difficulty in achieving complete conversion in reactions sensitive to steric hindrance (e.g., Wittig reaction). | The bulky benzyloxy groups ortho to the aldehyde can sterically hinder the approach of nucleophiles. | Consider using less sterically demanding reagents or switching to a more reactive alternative like the Horner-Wadsworth-Emmons reaction. Optimizing reaction conditions (e.g., higher temperature, longer reaction time) may also improve conversion, but monitor for side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the oxidation of the aldehyde functional group to a carboxylic acid, forming 2,4-Bis(benzyloxy)benzoic acid. This process is accelerated by exposure to air (oxygen), light, and moisture.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place.[1] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
Q3: How can I visually assess the quality of my this compound sample?
A3: Pure this compound is a white to off-white solid. A noticeable yellow tint can be an indicator of oxidation to the corresponding carboxylic acid or other impurities. For sensitive applications, visual inspection should be supplemented with analytical purity assessment.
Q4: What analytical techniques are suitable for determining the purity of this compound and detecting its oxidation?
A4: The purity of this compound can be effectively assessed using the following techniques:
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities like the carboxylic acid oxidation product.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify the aldehyde and its oxidation product.[4][5] The aldehyde proton typically appears around 9.8-10.5 ppm in the ¹H NMR spectrum, while the disappearance of this peak and the appearance of a broad carboxylic acid proton peak (often >10 ppm) would indicate oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the compound.[6]
Q5: What are the best practices for handling this compound in an experimental setup to minimize air exposure?
A5: To minimize air exposure, it is crucial to use inert atmosphere techniques. This involves working in a glove box or using a Schlenk line.[7] When handling the compound in the open, work quickly and efficiently. For solution transfers, use syringes and cannulas under a positive pressure of an inert gas like nitrogen or argon.
Data Presentation
Table 1: Predicted Stability of this compound in Common Organic Solvents
Disclaimer: The following data is illustrative and based on the general stability of aromatic aldehydes. Experimental verification is recommended for specific applications.
| Solvent | Type | Predicted Stability at Room Temperature (under air, protected from light) | Notes |
| Dichloromethane (DCM) | Chlorinated | Moderate (days) | Prone to slow oxidation. Use freshly for reactions. |
| Tetrahydrofuran (THF) | Ether | Moderate to Low (hours to days) | Can contain peroxides which may accelerate oxidation. Use freshly distilled or inhibitor-free THF. |
| Acetonitrile (ACN) | Polar Aprotic | Good (weeks) | Generally a stable solvent for storage of solutions for a limited time. |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate (days) | Can be hygroscopic; absorbed water can facilitate degradation. |
| Ethanol/Methanol | Polar Protic | Moderate (days) | Potential for acetal formation in the presence of acid catalysts. |
| Toluene | Aromatic | Good (weeks) | A good, non-reactive solvent for many applications. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines a general method for determining the purity of this compound and detecting the presence of its carboxylic acid oxidation product.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of mobile phase)
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient starting from 60:40 acetonitrile:water). The mobile phase can be acidified with 0.1% formic acid to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL with the initial mobile phase composition.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
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Set the UV detection wavelength to 254 nm.
-
Inject the sample solution.
-
-
Data Analysis: The oxidation product, 2,4-Bis(benzyloxy)benzoic acid, being more polar, will typically have a shorter retention time than the aldehyde. Calculate the purity based on the relative peak areas.
Protocol 2: Aldol Condensation using this compound under Inert Atmosphere
This protocol describes a Claisen-Schmidt condensation to synthesize a chalcone, a common reaction for this starting material.
Materials:
-
This compound
-
An acetophenone derivative (e.g., acetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol (anhydrous)
-
Schlenk flask and inert gas (Nitrogen or Argon) supply
Procedure:
-
Reaction Setup: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas.
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Reagent Addition: Under a positive flow of inert gas, add this compound (1 equivalent) and the acetophenone derivative (1 equivalent) to the flask.
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Solvent Addition: Add anhydrous ethanol via syringe.
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Base Addition: In a separate flask, prepare a solution of NaOH in ethanol. Add this solution dropwise to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
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Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for handling air-sensitive this compound.
Caption: Reaction pathway for Aldol condensation with this compound.
References
Technical Support Center: Purification of 2,4-Bis(benzyloxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of benzyl bromide impurity from 2,4-Bis(benzyloxy)benzaldehyde. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted benzyl bromide from my reaction mixture?
A1: The primary methods for removing benzyl bromide, a common impurity from the synthesis of this compound, include:
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Column Chromatography: A highly effective technique for separating compounds with different polarities.
-
Recrystallization: Suitable if your product is a solid at room temperature and exhibits different solubility characteristics from benzyl bromide.
-
Scavengers: These can be chemical reagents or solid-supported resins that selectively react with and remove benzyl bromide.
Q2: How do I choose the best purification method for my experiment?
A2: The choice of method depends on several factors:
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Scale of the reaction: For small-scale purifications (milligrams to a few grams), column chromatography or scavenger resins are often convenient. For larger-scale reactions, recrystallization or chemical scavengers might be more practical.
-
Purity requirements: Column chromatography generally provides the highest purity.
-
Properties of your product: If your product is a solid, recrystallization is a viable and economical option. The stability of your product to the conditions of each method should also be considered.
Q3: Can I monitor the progress of the purification?
A3: Yes, Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the removal of benzyl bromide. Benzyl bromide is significantly less polar than this compound and will have a higher Rf value (it will travel further up the TLC plate) in a normal-phase silica gel system. A common eluent system to start with for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
Troubleshooting Guides
Issue 1: Benzyl Bromide Co-elutes with Product during Column Chromatography
Possible Cause: The solvent system (mobile phase) is too polar, causing the benzyl bromide to travel with the product.
Solution:
-
Optimize the Mobile Phase: Decrease the polarity of your eluent. Start with a high ratio of a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. For example, begin with 100% hexane and slowly move to 98:2, 95:5, and 90:10 hexane:ethyl acetate mixtures.[1]
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find the optimal separation between your product and benzyl bromide. Aim for a solvent system where the Rf of this compound is around 0.25-0.35 to ensure good separation.[2]
Issue 2: Low Yield After Recrystallization
Possible Cause:
-
The chosen solvent is not ideal, leading to significant product loss in the mother liquor.
-
Too much solvent was used to dissolve the crude product.
Solution:
-
Solvent Screening: Perform small-scale recrystallization trials with different solvents or solvent mixtures to find the best one. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature or below, while benzyl bromide remains soluble at lower temperatures. Common solvents to screen include ethanol, methanol, ethyl acetate/hexane, and toluene/hexane.[3][4]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions to the heated mixture can help achieve this.
Issue 3: Incomplete Removal of Benzyl Bromide Using a Scavenger
Possible Cause:
-
Insufficient amount of scavenger used.
-
Inadequate reaction time or temperature.
Solution:
-
Increase Scavenger Equivalents: Increase the molar equivalents of the scavenger relative to the estimated amount of residual benzyl bromide. For scavenger resins, increasing the mass of the resin can be effective.[5]
-
Optimize Reaction Conditions: Increase the reaction time and/or temperature (if your product is stable) to ensure complete reaction of the scavenger with benzyl bromide. For instance, with scavenger resins, increasing the reaction time from 2 to 4 hours or the temperature from 22°C to 55°C can improve scavenging efficiency.[5]
Quantitative Data on Purification Methods
The following tables summarize quantitative data for different purification methods.
Table 1: Benzyl Bromide Scavenging Efficiency of SiliaMetS and SiliaBond Resins [5]
| Scavenger Resin | Molar Equivalents | Temperature (°C) | Time (h) | Initial Benzyl Bromide (ppm) | Final Benzyl Bromide (ppm) | Scavenging Yield (%) |
| SiliaMetS DMT | 5 | 22 | 24 | 86,900 | 3,770 | 95.7 |
| SiliaMetS DMT | 10 | 22 | 24 | 86,900 | 2,607 | 97.0 |
| SiliaMetS Triamine | 5 | 22 | 24 | 86,900 | 4,260 | 95.1 |
| SiliaMetS Triamine | 10 | 22 | 24 | 86,900 | 3,450 | 96.0 |
| SiliaBond Amine | 5 | 22 | 4 | 86,900 | 18,300 | 78.9 |
| SiliaBond Cysteine | 5 | 22 | 4 | 86,900 | 12,500 | 85.6 |
| SiliaBond Thiourea | 5 | 22 | 4 | 86,900 | 9,800 | 88.7 |
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Typical Purity |
| Column Chromatography | High purity achievable; good for small to medium scale. | Can be time-consuming and require large volumes of solvent. | >98% |
| Recrystallization | Economical for large scale; simple procedure. | Potential for product loss; dependent on the product being a solid. | 95-99% |
| Scavenger Resins | High selectivity; simple filtration-based workup. | Can be expensive; may require optimization of conditions. | >95% (product purity) |
| Chemical Scavengers | Cost-effective; rapid reaction. | Byproduct may need to be removed; potential for side reactions with the product. | Variable |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude product. A good starting point is a 95:5 mixture of hexane:ethyl acetate. Adjust the ratio to achieve good separation between the product spot and the benzyl bromide spot (higher Rf).
-
Column Packing: Prepare a silica gel column. The amount of silica gel should be approximately 50-100 times the weight of your crude product. Wet pack the column with the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with the least polar solvent system determined from your TLC analysis. Benzyl bromide will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Increase Polarity: Gradually increase the polarity of the eluent to elute your product, this compound.
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Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a test solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) and heat to dissolve. Allow to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, add your crude product and the minimum amount of the chosen hot solvent to just dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals start to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Benzyl Bromide Removal Using a Scavenger Resin
-
Resin Selection: Choose an appropriate scavenger resin such as SiliaMetS DMT or SiliaBond Thiourea.
-
Reaction Setup: Dissolve the crude this compound in a suitable solvent (e.g., acetonitrile). Add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of benzyl bromide).
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the disappearance of benzyl bromide by TLC or GC-MS.
-
Workup: Filter off the resin and wash it with the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 4: Benzyl Bromide Removal Using Triethylamine (Chemical Scavenger)
-
Reaction Setup: Dissolve the crude product in a suitable solvent such as THF or ethyl acetate.
-
Scavenging: Add an excess of triethylamine (e.g., 2-3 equivalents relative to benzyl bromide) to the solution. Stir at room temperature. The reaction forms benzyltriethylammonium bromide, which is a salt.[1][6]
-
Monitoring: Monitor the reaction by TLC for the disappearance of the benzyl bromide spot.
-
Workup:
-
If a precipitate (the ammonium salt) forms, it can be removed by filtration.
-
Alternatively, the reaction mixture can be washed with water to extract the water-soluble benzyltriethylammonium bromide.[1]
-
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification using a Scavenger.
References
Technical Support Center: Scaling Up the Synthesis of 2,4-Bis(benzyloxy)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 2,4-Bis(benzyloxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis, which involves the reaction of 2,4-dihydroxybenzaldehyde with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base.[1][2] This reaction is typically carried out in a suitable solvent like acetone, acetonitrile, or ethanol.[1][2]
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenges in scaling up the synthesis of this compound include:
-
Regioselectivity: Controlling the reaction to favor the desired 2,4-bis(benzyloxy) product over the mono-benzylated intermediates, particularly 4-(benzyloxy)-2-hydroxybenzaldehyde.[3][4]
-
Byproduct Formation: Minimizing the formation of impurities, which can complicate purification.
-
Exotherm Management: The benzylation reaction is exothermic and requires careful temperature control to prevent runaway reactions, especially on a larger scale.
-
Work-up and Product Isolation: Efficiently removing inorganic salts and isolating the pure product from large volumes of solvent can be challenging.
-
Crystallization and Purification: Obtaining a crystalline product with high purity can be difficult, with issues like "oiling out" sometimes occurring.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][5] HPLC provides more quantitative data on the consumption of starting materials and the formation of products and byproducts.[3][6] A typical HPLC method would utilize a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.[7]
Q4: What are the key safety considerations for this synthesis at scale?
A4: Key safety considerations include:
-
Handling of Reagents: Benzyl halides are lachrymatory and should be handled in a well-ventilated fume hood. Bases like potassium carbonate can be irritating.
-
Exothermic Reaction: The potential for a thermal runaway exists. The reaction should be equipped with adequate cooling and temperature monitoring. Addition of the benzylating agent should be controlled to manage the heat evolution.
-
Solvent Hazards: The use of flammable organic solvents requires appropriate safety measures to prevent fires and exposure.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Amount of Mono-benzylated Byproduct
| Possible Cause | Troubleshooting Steps |
| Insufficient amount of benzylating agent or base. | Ensure at least two equivalents of the benzylating agent and base are used for the complete conversion of both hydroxyl groups. |
| Reaction time is too short. | Monitor the reaction by TLC or HPLC until the starting material and mono-benzylated intermediate are consumed. Reaction times can range from a few hours to over 24 hours depending on the scale and conditions.[1][5] |
| Reaction temperature is too low. | While lower temperatures can improve regioselectivity for the mono-benzylation, a higher temperature (reflux) is generally required for the second benzylation to proceed at a reasonable rate. |
| Poor mixing in the reactor. | Inadequate agitation can lead to localized areas of low reagent concentration, resulting in incomplete reaction. Ensure the stirring is efficient for the reactor volume. |
Issue 2: Reaction is Sluggish or Does Not Go to Completion
| Possible Cause | Troubleshooting Steps |
| Poor quality of reagents. | Use high-purity 2,4-dihydroxybenzaldehyde, benzylating agent, and a dry, finely powdered base. Moisture can quench the phenoxide intermediate. |
| Inappropriate solvent. | Polar aprotic solvents like acetonitrile or DMF are often more effective than protic solvents like ethanol, as they do not solvate the nucleophile as strongly.[1] |
| Base is not strong enough or has low solubility. | Consider using a stronger or more soluble base. The choice of base can significantly impact the reaction rate. |
| Catalyst poisoning (if using a phase-transfer catalyst). | Ensure all reagents and solvents are free from impurities that could deactivate the catalyst. |
Issue 3: Difficulty in Product Purification and Isolation
| Possible Cause | Troubleshooting Steps |
| Product "oils out" during crystallization. | This can happen if the cooling is too rapid or the solution is supersaturated. Try cooling the solution more slowly, with gentle stirring. Adding a small amount of a co-solvent in which the product is less soluble might help induce crystallization. |
| Product is difficult to crystallize. | Experiment with different recrystallization solvents or solvent mixtures. Common solvents for recrystallization of aryl ethers include ethanol, ethyl acetate/hexane, and toluene.[8][9] |
| Persistent impurities. | If recrystallization is ineffective, column chromatography may be necessary. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice for purifying benzaldehyde derivatives. |
| Filtration of inorganic salts at scale is slow. | Ensure the filter is appropriately sized for the batch. Washing the filter cake with fresh solvent can help remove any trapped product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Benzylated Benzaldehydes
| Starting Material | Benzylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,4-dihydroxybenzaldehyde | Benzyl chloride | NaHCO₃ / KI | Acetonitrile | Reflux | 16-18 | 4-(Benzyloxy)-2-hydroxybenzaldehyde | >70 | [3] |
| 2,4-dihydroxybenzaldehyde | Benzyl chloride | KF | Acetonitrile | Reflux | 24 | 4-(Benzyloxy)-2-hydroxybenzaldehyde | >70 (isolated) | [3] |
| 2,5-dihydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Acetone | Reflux | Overnight | 2,5-Bis(benzyloxy)benzaldehyde | 50 | [10] |
| 4-hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Ethanol | Reflux | 14 | 4-(Benzyloxy)benzaldehyde | 87.4 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate in Acetone
This protocol is adapted from a general Williamson ether synthesis procedure.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2,4-dihydroxybenzaldehyde (1.0 eq.).
-
Solvent and Base Addition: Add acetone (10-15 mL per gram of starting material) followed by finely powdered potassium carbonate (2.2-2.5 eq.).
-
Benzylating Agent Addition: While stirring vigorously, add benzyl bromide or benzyl chloride (2.1-2.3 eq.) portion-wise or via a dropping funnel. The addition may cause a slight exotherm, which should be monitored.
-
Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 8-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the inorganic salts and wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture.
Protocol 2: Large-Scale Synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde using Potassium Fluoride in Acetonitrile
This protocol is adapted from a patented large-scale procedure and focuses on the mono-benzylated product, which can be a precursor or a byproduct in the synthesis of the bis-benzylated compound.[5]
-
Reaction Setup: To a large reactor, add 2,4-dihydroxybenzaldehyde (1.0 eq.), acetonitrile (approx. 12.5 L/kg of starting material), potassium fluoride (2.0 eq.), and benzyl chloride (1.75 eq.).[5]
-
Reaction: Heat the mixture to reflux. The volume of the solvent can be reduced by distillation over a period of 24 hours to drive the reaction to completion.[5]
-
Monitoring: Monitor the disappearance of the starting material by HPLC.[5]
-
Work-up: Once the starting material is below a target threshold (e.g., <8%), evaporate the remaining acetonitrile under reduced pressure.[5] Suspend the residue in water.
-
Isolation: Extract the product with an organic solvent, wash the organic layer, and concentrate to obtain the crude product.
-
Purification: The crude material can be purified by crystallization.[3]
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. smolecule.com [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Bis(benzyloxy)benzaldehyde and 3,4-Bis(benzyloxy)benzaldehyde for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic aldehydes: 2,4-Bis(benzyloxy)benzaldehyde and 3,4-Bis(benzyloxy)benzaldehyde. A thorough understanding of their distinct properties is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines the electronic and steric factors governing their reactivity, supported by available experimental data.
Introduction
This compound and 3,4-Bis(benzyloxy)benzaldehyde are important intermediates in the synthesis of a variety of complex organic molecules, including natural products and potential therapeutic agents. Both isomers possess the same molecular formula (C₂₁H₁₈O₃) and molecular weight (318.37 g/mol ). However, the different substitution pattern of the two benzyloxy groups on the benzaldehyde core significantly influences the electrophilicity of the carbonyl carbon and the steric accessibility of the aldehyde functional group, leading to notable differences in their chemical reactivity.
Theoretical Comparison of Reactivity
The reactivity of benzaldehyde derivatives in nucleophilic addition reactions is primarily governed by the electronic nature and steric hindrance of the substituents on the aromatic ring.
Electronic Effects: The benzyloxy group (-OCH₂Ph) is an electron-donating group (EDG) through resonance, which increases the electron density on the aromatic ring. This, in turn, reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1][2]
-
In 3,4-Bis(benzyloxy)benzaldehyde , both electron-donating benzyloxy groups are in the meta and para positions relative to the aldehyde. The para-benzyloxy group exerts a strong +R (resonance) effect, significantly deactivating the aldehyde towards nucleophilic attack. The meta-benzyloxy group has a less pronounced electronic influence on the carbonyl group.
-
In This compound , the para-benzyloxy group also deactivates the aldehyde via its +R effect. The ortho-benzyloxy group, in addition to its electronic effect, introduces significant steric hindrance.
Steric Effects: The bulky benzyloxy group at the ortho position in This compound sterically hinders the approach of nucleophiles to the carbonyl carbon. This steric shield is absent in 3,4-Bis(benzyloxy)benzaldehyde , where the substituents are further away from the reaction center.
Predicted Reactivity: Based on these electronic and steric considerations, 3,4-Bis(benzyloxy)benzaldehyde is predicted to be more reactive towards nucleophiles than this compound . The combination of a strong deactivating electronic effect and significant steric hindrance from the ortho-benzyloxy group in the 2,4-isomer renders its carbonyl group less accessible and less electrophilic.
Data Presentation
The following tables summarize the key physical, chemical, and spectroscopic properties of the two isomers.
Table 1: Physical and Chemical Properties
| Property | This compound | 3,4-Bis(benzyloxy)benzaldehyde |
| CAS Number | 13246-46-3[3] | 5447-02-9[4] |
| Molecular Formula | C₂₁H₁₈O₃[3] | C₂₁H₁₈O₃[4] |
| Molecular Weight | 318.37 g/mol [3] | 318.37 g/mol [4] |
| Appearance | White to off-white solid | White to yellow powder[5] |
| Melting Point | 89-90 °C | 91-94 °C[5] |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
| Nucleus | This compound (Predicted/Reported) | 3,4-Bis(benzyloxy)benzaldehyde (in DMSO-d₆)[6] |
| ¹H NMR (δ, ppm) | Aldehyde-H: ~10.3, Aromatic-H: ~6.6-7.9, CH₂: ~5.1-5.2 | Aldehyde-H: 10.20 (s, 1H), Aromatic-H: 7.20-7.83 (m, 13H), CH₂: 5.23 (s, 2H), 5.30 (s, 2H) |
| ¹³C NMR (δ, ppm) | C=O: ~189, Aromatic-C: ~102-165, CH₂: ~70-71 | C=O: 191.9, Aromatic-C: 112.1, 113.8, 115.4, 120.2, 125.0, 125.5, 126.3, 126.8, 127.9, 128.0, 128.1, 128.2, 128.5, 128.7, 128.9, 132.4, 133.6, 133.8, 137.7, 137.8, 137.9, 148.6, 149.1, CH₂: 70.6, 70.7 |
Experimental Protocols
The following are typical laboratory-scale synthesis protocols for this compound and 3,4-Bis(benzyloxy)benzaldehyde.
Synthesis of this compound
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Benzyl chloride
-
Sodium carbonate
-
Ethanol
Procedure:
-
Dissolve 14.5 g of 2,4-dihydroxybenzaldehyde in 60 ml of ethanol in a round-bottom flask.
-
Add 30 ml of benzyl chloride and 1.7 g of sodium carbonate to the solution.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After cooling, remove the insoluble materials by filtration.
-
Allow the filtrate to stand and cool to induce crystallization.
-
Collect the solid product by filtration and recrystallize from ethanol to obtain pure this compound.
Synthesis of 3,4-Bis(benzyloxy)benzaldehyde
Materials:
-
3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)
-
Benzyl chloride
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 55.2 g (0.40 mol) of 3,4-dihydroxybenzaldehyde in 600 mL of DMF in a suitable reaction vessel.
-
Slowly add 116.0 g (0.92 mol) of benzyl chloride to the solution.
-
Add 165.6 g (1.2 mol) of anhydrous potassium carbonate and stir the reaction mixture at room temperature for 2 hours.
-
Add an additional 35.2 g (0.40 mol) of potassium carbonate and heat the mixture to 130 °C for 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Pour the filtrate into ice water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the yellow precipitate by filtration and wash with ice water to yield 3,4-bis(benzyloxy)benzaldehyde.
Mandatory Visualization
Caption: Synthetic routes to 2,4- and 3,4-bis(benzyloxy)benzaldehyde.
Caption: Factors affecting the relative reactivity of the two isomers.
Conclusion
The reactivity of this compound and 3,4-Bis(benzyloxy)benzaldehyde is significantly influenced by the substitution pattern of the benzyloxy groups. The presence of an ortho-benzyloxy group in the 2,4-isomer introduces considerable steric hindrance and contributes to the electronic deactivation of the aldehyde functionality. In contrast, the 3,4-isomer, lacking an ortho substituent, is sterically more accessible. Although both isomers are deactivated by the electron-donating nature of the benzyloxy groups, the cumulative effect of steric and electronic factors renders This compound less reactive towards nucleophilic attack compared to 3,4-Bis(benzyloxy)benzaldehyde . This understanding is critical for selecting the appropriate isomer and optimizing reaction conditions in the synthesis of complex target molecules.
References
- 1. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Bis(benzyloxy)benzaldehyde | C21H18O3 | CID 79526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dibenzyloxybenzaldehyde 98 5447-02-9 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 2,4- and 3,4-Bis(benzyloxy)benzaldehyde
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic signatures of 2,4- and 3,4-Bis(benzyloxy)benzaldehyde. This document provides a detailed analysis of their ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis data, supported by standardized experimental protocols.
The subtle shift of a benzyloxy group on a benzaldehyde core, from the 2,4- to the 3,4-position, induces distinct changes in the molecule's electronic and magnetic environments. These differences are readily discernible through various spectroscopic techniques, providing a unique fingerprint for each isomer. This guide offers a side-by-side comparison of their spectral data to aid in their unambiguous identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis analyses for the two isomers.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | 2,4-Bis(benzyloxy)benzaldehyde Chemical Shift (δ, ppm) | 3,4-Bis(benzyloxy)benzaldehyde Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 10.3 (s, 1H) | 9.83 (s, 1H) |
| Aromatic-H (on benzaldehyde ring) | 7.85 (d, 1H), 6.65 (dd, 1H), 6.60 (d, 1H) | 7.42 (dd, 1H), 7.39 (d, 1H), 7.00 (d, 1H) |
| Benzyl (-CH₂-) | 5.15 (s, 2H), 5.10 (s, 2H) | 5.20 (s, 4H) |
| Phenyl (-C₆H₅) | 7.30-7.50 (m, 10H) | 7.30-7.45 (m, 10H) |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | This compound Chemical Shift (δ, ppm) | 3,4-Bis(benzyloxy)benzaldehyde Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 189.5 | 190.9 |
| Aromatic C-CHO | 120.5 | 130.5 |
| Aromatic C-O | 164.0, 162.5 | 154.5, 149.5 |
| Aromatic C-H | 131.0, 108.5, 99.0 | 127.0, 114.0, 112.5 |
| Benzyl (-CH₂-) | 70.5, 70.0 | 71.0 |
| Phenyl (ipso-C) | 136.5, 136.0 | 136.8 |
| Phenyl (other C) | 128.5, 128.0, 127.5 | 128.6, 128.0, 127.4 |
Table 3: FT-IR Spectral Data (KBr Pellet)
| Vibrational Mode | This compound Wavenumber (cm⁻¹) | 3,4-Bis(benzyloxy)benzaldehyde Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | ~3065, 3035 | ~3060, 3030 |
| C-H stretch (aldehyde) | ~2870, 2770 | ~2865, 2775 |
| C=O stretch (aldehyde) | ~1685 | ~1690 |
| C=C stretch (aromatic) | ~1610, 1580, 1500 | ~1590, 1510 |
| C-O stretch (ether) | ~1270, 1020 | ~1260, 1130 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Ion | This compound m/z | 3,4-Bis(benzyloxy)benzaldehyde m/z |
| [M]⁺ | 318 | 318 |
| [M-H]⁺ | 317 | 317 |
| [M-C₇H₇]⁺ (loss of benzyl) | 227 | 227 |
| [C₇H₇]⁺ (benzyl cation) | 91 (Base Peak) | 91 (Base Peak) |
Table 5: UV-Vis Spectral Data (in Methanol)
| Parameter | This compound | 3,4-Bis(benzyloxy)benzaldehyde |
| λmax 1 (nm) | ~285 | ~275 |
| λmax 2 (nm) | ~320 | ~310 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the benzaldehyde isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added.
-
¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were co-added with proton decoupling.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture was then compressed in a pellet die under high pressure (~8-10 tons) to form a transparent pellet.
-
Instrumentation: A background spectrum of a pure KBr pellet was recorded on an FT-IR spectrometer.
-
Spectral Acquisition: The sample pellet was placed in the sample holder, and the spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum was automatically ratioed against the background spectrum to yield the final absorbance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: The solid sample was introduced directly into the ion source via a heated probe.
-
Ionization: The sample was vaporized and bombarded with a beam of electrons with an energy of 70 eV.
-
Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the abundance of each ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of each isomer was prepared in methanol. This stock solution was then serially diluted to an appropriate concentration to ensure that the maximum absorbance was within the linear range of the instrument (typically between 0.1 and 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.
-
Spectral Acquisition: The baseline was recorded using a cuvette filled with methanol. The sample solution was then placed in the sample beam path, and the absorbance spectrum was recorded from 200 to 400 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) were identified from the resulting spectrum.
Visualizing the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.
Caption: A logical workflow for the spectroscopic comparison of the two isomers.
Efficacy of different catalysts for the debenzylation of 2,4-Bis(benzyloxy)benzaldehyde
For researchers, scientists, and drug development professionals, the selective cleavage of benzyl ethers is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of various catalytic methods for the debenzylation of 2,4-Bis(benzyloxy)benzaldehyde to yield 2,4-dihydroxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The performance of common catalysts is evaluated based on experimental data from analogous reactions, offering insights into reaction efficiency, selectivity, and optimal conditions.
The removal of benzyl protecting groups is a fundamental transformation in organic synthesis. The choice of catalyst and reaction conditions is paramount to achieving high yields and purity while preserving other sensitive functional groups. This document outlines and compares the efficacy of several widely used catalytic systems for the debenzylation of this compound.
Comparison of Catalyst Efficacy
The following table summarizes the performance of different catalysts for the debenzylation of this compound. The data presented is a synthesis of typical results observed for the debenzylation of aromatic benzyl ethers and serves as a comparative guide. Actual yields and reaction times may vary based on specific experimental conditions and scale.
| Catalyst | Method | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| 10% Palladium on Carbon (Pd/C) | Hydrogenolysis (H₂ gas) | >90 | 2 - 12 | High efficiency, clean reaction, catalyst is recoverable. | Requires hydrogen gas atmosphere, potential for catalyst poisoning. |
| Raney® Nickel | Hydrogenolysis (H₂ gas) | 80 - 90 | 4 - 16 | Cost-effective, effective for a range of substrates. | Pyrophoric nature requires careful handling, potential for lower selectivity. |
| Boron Trichloride (BCl₃) | Lewis Acid Cleavage | 85 - 95 | 1 - 3 | Avoids hydrogenation, suitable for molecules with reducible functional groups. | Stoichiometric reagent, corrosive and moisture-sensitive, requires anhydrous conditions. |
| 10% Pd/C with Formic Acid | Catalytic Transfer Hydrogenation | >90 | 1 - 6 | Avoids the use of high-pressure hydrogen gas, milder conditions. | Requires a hydrogen donor, potential for side reactions depending on the substrate. |
Experimental Protocols
Detailed methodologies for the debenzylation of this compound using the compared catalysts are provided below.
Hydrogenolysis using 10% Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent like Ethyl Acetate or THF)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the vessel and evacuate the air, followed by backfilling with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., using a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2,4-dihydroxybenzaldehyde.
-
Purify the product by recrystallization or column chromatography if necessary.
Hydrogenolysis using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Ethanol
-
Hydrogen gas supply
-
Celite®
Procedure:
-
In a hydrogenation flask, add a solution of this compound (1.0 eq) in ethanol.
-
Carefully wash the Raney® Nickel slurry with ethanol to remove water.
-
Add the ethanolic slurry of Raney® Nickel to the reaction mixture under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, vent the hydrogen and purge with an inert gas.
-
Filter the catalyst through Celite® and wash thoroughly with ethanol. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry.
-
Concentrate the filtrate to yield the crude product.
Lewis Acid Cleavage using Boron Trichloride (BCl₃)
Materials:
-
This compound
-
Boron trichloride (1M solution in dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Pentamethylbenzene (cation scavenger)
-
Methanol
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve this compound (1.0 eq) and pentamethylbenzene (2.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a 1M solution of BCl₃ in DCM (2.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Catalytic Transfer Hydrogenation using 10% Pd/C and Formic Acid
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Formic acid
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (10 mol% Pd).
-
To this suspension, add formic acid (2-5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with methanol and filter through Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the combined filtrates under reduced pressure.
-
The crude product can be purified by standard methods.
Reaction Workflow and Signaling Pathway
The general process for the catalytic debenzylation of this compound is depicted in the following workflow diagram.
Caption: General workflow for the debenzylation of this compound.
The catalytic hydrogenolysis of a benzyl ether typically proceeds via the oxidative addition of the C-O bond to the metal surface, followed by reaction with hydrogen to release the debenzylated product and toluene.
Caption: Simplified mechanism of catalytic hydrogenolysis for debenzylation.
Reactivity of 2,4-Bis(benzyloxy)benzaldehyde versus other substituted benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,4-Bis(benzyloxy)benzaldehyde against a range of other substituted benzaldehydes in common organic transformations. The selection of a suitable benzaldehyde derivative is a critical decision in multi-step synthesis, influencing reaction rates, yields, and the accessibility of target molecules. This document aims to provide a clear, data-driven comparison to inform experimental design and synthetic strategy, with supporting experimental protocols for key reactions.
Influence of Substituents on Benzaldehyde Reactivity: An Overview
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this reactivity through a combination of electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.[1] Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) or benzyloxy (-OCH₂Ph) groups, increase the electron density on the carbonyl carbon through resonance and inductive effects, reducing its electrophilicity and decreasing its reactivity in nucleophilic addition reactions.[2]
-
Steric Effects: Bulky substituents, particularly in the ortho position, can physically hinder the approach of nucleophiles to the carbonyl carbon, thereby slowing down the reaction rate.[3]
This compound possesses two electron-donating benzyloxy groups. The para-benzyloxy group primarily exerts an electron-donating resonance effect. The ortho-benzyloxy group contributes both an electron-donating effect and, more significantly, a substantial steric hindrance around the aldehyde functionality.
Comparative Reactivity Data
Table 1: Wittig Reaction with Benzyltriphenylphosphonium Chloride
| Benzaldehyde Derivative | Substituent Effect | Expected Relative Rate | Typical Yield (%) |
| 4-Nitrobenzaldehyde | Strong EWG | Very Fast | >90 |
| 4-Chlorobenzaldehyde | Weak EWG | Fast | 85-95 |
| Benzaldehyde | Neutral | Moderate | 80-90 |
| 4-Methylbenzaldehyde | Weak EDG | Slow | 70-80 |
| 4-Methoxybenzaldehyde | Strong EDG | Very Slow | 60-70 |
| This compound | Strong EDG + Steric Hindrance | Extremely Slow | 20-40 |
| 2,4,6-Trimethylbenzaldehyde | EDG + Strong Steric Hindrance | Extremely Slow | <20 |
Table 2: Aldol Condensation with Acetophenone
| Benzaldehyde Derivative | Substituent Effect | Expected Relative Rate | Typical Yield (%) |
| 4-Nitrobenzaldehyde | Strong EWG | Very Fast | >90 |
| 4-Chlorobenzaldehyde | Weak EWG | Fast | 85-95 |
| Benzaldehyde | Neutral | Moderate | 80-90 |
| 4-Methylbenzaldehyde | Weak EDG | Slow | 70-85 |
| 4-Methoxybenzaldehyde | Strong EDG | Very Slow | 65-75 |
| This compound | Strong EDG + Steric Hindrance | Extremely Slow | 25-45 |
| 2,4,6-Trimethylbenzaldehyde | EDG + Strong Steric Hindrance | Extremely Slow | <15 |
Table 3: Oxidation with Potassium Permanganate
| Benzaldehyde Derivative | Substituent Effect | Expected Relative Rate | Typical Yield (%) |
| 4-Nitrobenzaldehyde | Strong EWG | Slow | >90 |
| 4-Chlorobenzaldehyde | Weak EWG | Moderate | >90 |
| Benzaldehyde | Neutral | Moderate | >90 |
| 4-Methylbenzaldehyde | Weak EDG | Fast | >90 |
| 4-Methoxybenzaldehyde | Strong EDG | Very Fast | >90 |
| This compound | Strong EDG + Steric Hindrance | Fast | >85 |
| 2,4,6-Trimethylbenzaldehyde | EDG + Strong Steric Hindrance | Moderate | >80 |
Table 4: Reduction with Sodium Borohydride
| Benzaldehyde Derivative | Substituent Effect | Expected Relative Rate | Typical Yield (%) |
| 4-Nitrobenzaldehyde | Strong EWG | Very Fast | >95 |
| 4-Chlorobenzaldehyde | Weak EWG | Fast | >95 |
| Benzaldehyde | Neutral | Moderate | >95 |
| 4-Methylbenzaldehyde | Weak EDG | Slow | >95 |
| 4-Methoxybenzaldehyde | Strong EDG | Very Slow | >95 |
| This compound | Strong EDG + Steric Hindrance | Extremely Slow | >90 |
| 2,4,6-Trimethylbenzaldehyde | EDG + Strong Steric Hindrance | Extremely Slow | >85 |
Experimental Protocols
Wittig Reaction
Objective: To synthesize an alkene from a substituted benzaldehyde and a phosphonium ylide.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (10 mL)
-
Hexanes
-
Diatomaceous earth
Procedure:
-
In a 25 mL round-bottom flask, suspend benzyltriphenylphosphonium chloride in 5 mL of dichloromethane.
-
Add 5 mL of 50% sodium hydroxide solution and stir the two-phase mixture vigorously for 15 minutes. The formation of the orange-red ylide will be observed.
-
Dissolve the substituted benzaldehyde in 5 mL of dichloromethane and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the alkene product from triphenylphosphine oxide.[1][4]
Aldol Condensation (Claisen-Schmidt)
Objective: To form a chalcone via a crossed aldol condensation between a substituted benzaldehyde and acetophenone.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Sodium hydroxide (2.0 mmol)
-
Ethanol (10 mL)
-
Water
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve the substituted benzaldehyde and acetophenone in 10 mL of ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in a minimal amount of water and cool it in an ice bath.
-
Slowly add the cold sodium hydroxide solution to the ethanolic solution of the carbonyl compounds with constant stirring.
-
Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude chalcone can be recrystallized from ethanol.[5][6]
Oxidation with Potassium Permanganate
Objective: To oxidize a substituted benzaldehyde to the corresponding benzoic acid.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Potassium permanganate (KMnO₄) (1.5 mmol)
-
Acetone (10 mL)
-
Sodium bisulfite
-
10% Hydrochloric acid
Procedure:
-
Dissolve the substituted benzaldehyde in 10 mL of acetone in a round-bottom flask and cool the solution in an ice bath.
-
Prepare a solution of potassium permanganate in water and add it dropwise to the stirred aldehyde solution.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.
-
Add a saturated solution of sodium bisulfite to quench the excess KMnO₄ and dissolve the manganese dioxide precipitate.
-
Acidify the solution with 10% HCl to precipitate the benzoic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude benzoic acid can be recrystallized from water or an ethanol/water mixture.[7]
Reduction with Sodium Borohydride
Objective: To reduce a substituted benzaldehyde to the corresponding benzyl alcohol.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Sodium borohydride (NaBH₄) (0.5 mmol)
-
Ethanol (10 mL)
-
1 M Hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve the substituted benzaldehyde in 10 mL of ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the benzyl alcohol.[8]
Visualizations
Caption: Generalized experimental workflow for the synthesis and purification of products from substituted benzaldehydes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
Validating the Structure of 2,4-Bis(benzyloxy)benzaldehyde: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 2,4-Bis(benzyloxy)benzaldehyde. Due to the limited availability of published 2D NMR data for this specific molecule, this guide will utilize a predictive approach based on spectral data from structurally analogous compounds. This methodology not only offers a framework for the validation of the target molecule but also serves as a practical guide for the structural elucidation of similarly substituted aromatic compounds.
The structural isomers of substituted benzaldehydes can exhibit distinct biological activities and chemical properties. Therefore, the precise determination of the substitution pattern on the aromatic ring is paramount. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for definitive structural assignment. These techniques reveal through-bond correlations between nuclei, providing an unambiguous map of the molecular structure.
Predicted and Comparative NMR Data
To validate the structure of this compound, we will compare its predicted NMR data with the experimental data of structurally related compounds: 2,4-dihydroxybenzaldehyde, benzaldehyde, 2-(benzyloxy)benzaldehyde, and 4-(benzyloxy)benzaldehyde. The benzyloxy groups at the C2 and C4 positions are expected to significantly influence the chemical shifts of the aromatic protons and carbons.
¹H and ¹³C NMR Chemical Shift Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside the experimental data for the comparative compounds. The predictions are based on the additive effects of the substituents on the benzaldehyde core.
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| This compound (Predicted) | CHO: ~9.8; H-3: ~6.8; H-5: ~6.7; H-6: ~7.8; OCH₂: ~5.1; Ph: ~7.4 | CHO: ~190; C-1: ~120; C-2: ~162; C-3: ~99; C-4: ~165; C-5: ~108; C-6: ~133; OCH₂: ~70; Ph: ~127-136 |
| 2,4-Dihydroxybenzaldehyde | CHO: 9.92; H-3: 6.32; H-5: 6.39; H-6: 7.52[1] | CHO: 190.5; C-1: 114.5; C-2: 163.8; C-3: 103.2; C-4: 165.7; C-5: 108.9; C-6: 134.1 |
| Benzaldehyde | CHO: ~10.0; Aromatic: ~7.5-8.0[2] | CHO: ~191-194; Aromatic: ~127-135[3] |
| 2-(Benzyloxy)benzaldehyde | CHO: ~10.4; Aromatic: ~7.0-7.9; OCH₂: ~5.2 | Data not readily available in searched results. |
| 4-(Benzyloxy)benzaldehyde | CHO: 9.73; Aromatic: 6.86, 7.69; OCH₂: ~5.1[4] | CHO: 190.4; C-1: 129.6; C-4: 164.2; Other Aromatic: 114.0, 131.6; OCH₂: ~70[4] |
Predicted 2D NMR Correlations for this compound
The following tables outline the expected key correlations in the COSY, HSQC, and HMBC spectra of this compound, which are crucial for its structural validation.
COSY (¹H-¹H Correlation)
| Proton | Correlating Protons |
| H-5 | H-6 |
| H-6 | H-5 |
HSQC (¹H-¹³C One-Bond Correlation)
| Proton | Correlating Carbon |
| CHO | CHO |
| H-3 | C-3 |
| H-5 | C-5 |
| H-6 | C-6 |
| OCH₂ | OCH₂ |
| Ph-H | Ph-C |
HMBC (¹H-¹³C Long-Range Correlation)
| Proton | Correlating Carbons (2-3 bonds) |
| CHO | C-1, C-6 |
| H-3 | C-1, C-2, C-4, C-5 |
| H-5 | C-1, C-3, C-4 |
| H-6 | C-1, C-2, C-4, C-5, CHO |
| OCH₂ (at C-2) | C-1, C-2, C-3, Ph-ipso |
| OCH₂ (at C-4) | C-3, C-4, C-5, Ph-ipso |
Experimental Protocols
A standardized protocol for acquiring high-quality 2D NMR data is essential for reliable structural elucidation.
Sample Preparation:
-
Dissolve 10-20 mg of the sample (e.g., this compound) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a probe for inverse detection.
-
Temperature: 298 K
-
¹H NMR:
-
Pulse program: zg30
-
Spectral width: ~16 ppm
-
Acquisition time: ~2 s
-
Relaxation delay: 2 s
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Spectral width: ~240 ppm
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
-
COSY:
-
Pulse program: cosygpqf
-
Data points: 2048 (F2) x 256 (F1)
-
Number of scans: 8-16
-
-
HSQC:
-
Pulse program: hsqcedetgpsisp2.3
-
Data points: 2048 (F2) x 256 (F1)
-
Number of scans: 8-16
-
-
HMBC:
-
Pulse program: hmbcgpndqf
-
Data points: 2048 (F2) x 256 (F1)
-
Number of scans: 16-64
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.
-
Data Processing: The acquired data should be processed using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of an organic compound using 2D NMR techniques.
Caption: A flowchart illustrating the process of structural validation using 2D NMR.
Conclusion
The structural validation of this compound can be confidently achieved through a systematic analysis of 2D NMR data. By comparing the predicted COSY, HSQC, and HMBC correlations with experimentally acquired spectra, the precise connectivity of the atoms within the molecule can be established. The key diagnostic correlations include the coupling between H-5 and H-6 in the COSY spectrum, the direct attachment of protons to their respective carbons in the HSQC spectrum, and the long-range couplings from the aldehyde and benzylic protons to the aromatic carbons in the HMBC spectrum. This comparative and predictive approach provides a robust methodology for the structural confirmation of not only the target compound but also a wide range of related synthetic molecules, ensuring the integrity of chemical entities in research and drug development.
References
- 1. rsc.org [rsc.org]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
Purity Analysis of 2,4-Bis(benzyloxy)benzaldehyde: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the integrity and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,4-Bis(benzyloxy)benzaldehyde. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most suitable method for your analytical needs.
Introduction to this compound and its Purity
This compound is a key building block in the synthesis of various organic molecules. Its purity is a critical factor that can influence the yield, purity, and pharmacological activity of subsequent products. A common synthetic route to this compound involves the benzylation of 2,4-dihydroxybenzaldehyde with benzyl chloride in the presence of a base.[1][2] This synthesis can lead to several process-related impurities.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a robust analytical method for purity determination. Based on the common synthesis route, the following impurities could be present:
| Impurity Name | Structure | Origin |
| 2,4-Dihydroxybenzaldehyde | C₇H₆O₃ | Unreacted starting material[1] |
| Benzyl Chloride | C₇H₇Cl | Unreacted starting material[1] |
| 2-Hydroxy-4-(benzyloxy)benzaldehyde | C₁₄H₁₂O₃ | Incomplete reaction intermediate |
| 4-Hydroxy-2-(benzyloxy)benzaldehyde | C₁₄H₁₂O₃ | Incomplete reaction intermediate |
| Benzyl Alcohol | C₇H₈O | By-product from hydrolysis of benzyl chloride |
| Benzoic Acid | C₇H₆O₂ | Oxidation product of the aldehyde[3] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a highly effective method for the analysis of moderately polar compounds like this compound, offering high resolution and sensitivity for separating the main component from its potential impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting condition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration to 95% over 20 minutes can provide good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Sample Lot | Retention Time of Main Peak (min) | Area % of Main Peak | Total Impurity Area % |
| Lot A | 15.2 | 99.5% | 0.5% |
| Lot B | 15.3 | 98.8% | 1.2% |
| Lot C | 15.2 | 99.8% | 0.2% |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for volatile and semi-volatile compounds. For a compound like this compound, which has a relatively high molecular weight, a high-temperature GC method would be necessary. GC-MS provides the added advantage of structural information from the mass spectra of eluted peaks, aiding in impurity identification.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute quantification method that can determine purity without the need for a specific reference standard of the analyte. By integrating the signals of the main compound and comparing them to a certified internal standard, a highly accurate purity value can be obtained. ¹H NMR can also provide structural confirmation of the compound and its impurities.
Method Comparison
| Feature | HPLC | GC-MS | NMR |
| Principle | Liquid-solid phase partitioning | Gas-solid phase partitioning and mass analysis | Nuclear spin resonance in a magnetic field |
| Applicability | Wide range of non-volatile and thermally labile compounds | Volatile and thermally stable compounds | Soluble compounds |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Quantitative Accuracy | High (with reference standards) | High (with reference standards) | Very High (absolute quantification possible) |
| Impurity Identification | Possible with MS detector | Excellent | Good (for major impurities) |
| Sample Preparation | Simple dissolution | May require derivatization | Simple dissolution |
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of analytical methods for purity determination.
References
A Comparative Guide to Isomeric Purity Determination of Benzyloxybenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of benzyloxybenzaldehyde derivatives is a critical step in synthesis, quality control, and regulatory compliance. The presence of positional isomers (ortho-, meta-, para-) can significantly impact the pharmacological and toxicological properties of a compound. This guide provides an objective comparison of the primary analytical techniques used for the determination of isomeric purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The selection of an appropriate analytical method is contingent on several factors, including the specific isomers present, the required sensitivity and selectivity, and the nature of the sample matrix. While specific quantitative data for the isomeric separation of all benzyloxybenzaldehyde derivatives is not extensively available in published literature, this guide synthesizes data from studies on structurally analogous compounds, such as benzaldehyde and its substituted derivatives, to provide a representative comparison of method performance.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic techniques for the separation and quantification of benzyloxybenzaldehyde isomers.[1] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural elucidation and can also be used for quantitative analysis of isomer ratios.[2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Identification and quantification based on the distinct magnetic properties of atomic nuclei in different chemical environments. |
| Typical Stationary Phase | C18, Phenyl, Pentafluorophenyl (PFP), Chiral Stationary Phases (CSPs) for enantiomers.[1][3] | Polysiloxane-based columns (e.g., DB-5, DB-624).[4] | Not applicable. |
| Common Detector | UV-Vis, Photodiode Array (PDA) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Not applicable. |
| Sample Requirements | Soluble in mobile phase. | Volatile and thermally stable. | Soluble in deuterated solvent. |
| LOD/LOQ (typical) | LOD: ~0.4 ppm, LOQ: ~1.2 ppm for similar compounds.[4] | LOD: ~0.01-0.03 mg/L for benzaldehyde.[5] | Higher concentration required compared to chromatographic methods. |
| Advantages | Robust, versatile, suitable for non-volatile compounds, wide range of stationary phases available.[6] | High resolution, sensitive detectors (especially MS), suitable for volatile compounds.[7] | Provides detailed structural information, non-destructive, can be intrinsically quantitative without reference standards.[2] |
| Limitations | Requires solvent consumption, potential for peak co-elution. | Not suitable for non-volatile or thermally labile compounds, derivatization may be required. | Lower sensitivity than chromatographic methods, complex spectra for mixtures.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC, GC-MS, and NMR adapted for the analysis of benzyloxybenzaldehyde isomers based on methods for structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) Method for Positional Isomers
This protocol is adapted from a method for separating benzaldehyde and nitrobenzaldehyde isomers.[10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 and 5-fluorophenyl mixed bonded silica gel column.[3][10]
-
Mobile Phase: 0.05 mol/L dipotassium hydrogen phosphate (adjusted to pH 7.5 with phosphoric acid) and methanol in an 80:20 (v/v) ratio.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general methods for the analysis of benzaldehyde and related substances.[5][11]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-624 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 300°C at a rate of 20°C/min.
-
Hold at 300°C for 20 min.[11]
-
-
Injector Temperature: 250°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-600 m/z.[11]
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Ratio Determination
This protocol outlines a general procedure for quantitative NMR (qNMR) analysis.[1][2]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzyloxybenzaldehyde isomer mixture.[1]
-
Dissolve in a known volume (e.g., 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]
-
Add a known amount of an internal standard (e.g., tetramethylsilane - TMS for chemical shift referencing, or a quantitative standard like 1,4-dioxane).
-
-
Acquisition Parameters:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Identify distinct, well-resolved signals corresponding to each isomer. The aldehydic proton (around 9-10 ppm) and protons on the benzylic bridge are often good candidates.
-
Integrate the signals corresponding to each isomer.
-
Calculate the molar ratio of the isomers based on the integral values.
-
Visualizations
To further clarify the workflow and comparison, the following diagrams are provided.
Caption: General workflow for determining the isomeric purity of benzyloxybenzaldehyde derivatives.
Caption: Key characteristics of HPLC, GC-MS, and NMR for isomer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. magritek.com [magritek.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. repository.unar.ac.id [repository.unar.ac.id]
- 8. reddit.com [reddit.com]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Performance of 2,4-Bis(benzyloxy)benzaldehyde in Parallel Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of parallel synthesis and combinatorial chemistry, the choice of building blocks is paramount to the successful generation of diverse and structurally complex compound libraries. Aldehydes are a cornerstone of many multicomponent reactions (MCRs) that form the basis of these high-throughput synthetic endeavors. This guide provides a comprehensive comparison of 2,4-Bis(benzyloxy)benzaldehyde with other commonly used aromatic aldehydes in the context of parallel synthesis, with a focus on the widely employed Ugi and Passerini reactions.
Introduction to this compound in Parallel Synthesis
This compound is an aromatic aldehyde featuring two benzyloxy groups at the 2 and 4 positions of the benzene ring. These benzyloxy moieties act as electron-donating groups, which can influence the reactivity of the aldehyde in nucleophilic addition reactions central to many MCRs. Furthermore, the benzyloxy groups can serve as handles for post-synthesis modification or be removed to reveal hydroxyl groups, adding another layer of diversity to the synthesized library. Its larger steric profile compared to simpler aldehydes can also play a role in the stereochemical outcome of reactions.
This guide will delve into the performance of this compound in comparison to aldehydes with varying electronic and steric properties, providing researchers with the necessary information to make informed decisions when selecting reagents for their parallel synthesis campaigns.
Comparative Performance Data
The following table summarizes the expected performance of this compound in Ugi and Passerini reactions, benchmarked against other representative aromatic aldehydes. The data for this compound is illustrative and based on the expected reactivity of benzaldehydes with strong electron-donating groups. Actual yields may vary depending on the specific reaction partners and conditions.
| Aldehyde | Substituent Effect | Ugi Reaction (Illustrative Yield) | Passerini Reaction (Illustrative Yield) | Expected Reactivity/Purity |
| This compound | Strong Electron-Donating, Sterically Hindered | Moderate (60-75%) | Moderate (55-70%) | Slower reaction rates due to decreased electrophilicity and steric hindrance. May lead to higher purity due to reduced side reactions. |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | High (85-95%) | High (80-90%) | High reactivity due to increased electrophilicity of the carbonyl carbon. May be prone to side reactions, potentially lowering purity. |
| 4-Methoxybenzaldehyde | Moderate Electron-Donating | Good (75-85%) | Good (70-80%) | Moderately deactivated carbonyl group leading to controlled reactivity and generally good yields and purity. |
| Benzaldehyde | Neutral | Good (80-90%) | Good (75-85%) | Serves as a baseline for comparison. Generally provides good yields and purity under standard conditions. |
Experimental Protocols
The following are general protocols for the Ugi and Passerini reactions, which can be adapted for parallel synthesis in multi-well plates.
General Protocol for a Parallel Ugi Four-Component Reaction
This protocol is suitable for a 96-well plate format.
1. Reagent Stock Solution Preparation:
-
Prepare 0.5 M stock solutions of the aldehyde (e.g., this compound), amine, carboxylic acid, and isocyanide in a suitable solvent (e.g., methanol, trifluoroethanol).
2. Reaction Execution (in each well):
-
To each well, add the following in order:
-
200 µL of the amine stock solution.
-
200 µL of the aldehyde stock solution.
-
200 µL of the carboxylic acid stock solution.
-
-
Agitate the plate at room temperature for 10-15 minutes to allow for imine formation.
-
Add 200 µL of the isocyanide stock solution to each well.
-
Seal the plate and agitate at room temperature for 24-48 hours.
3. Work-up and Analysis:
-
After the reaction is complete, the solvent can be evaporated in a centrifugal evaporator.
-
The residue can be redissolved in a suitable solvent (e.g., DMSO) for direct analysis by LC-MS to determine conversion and purity.
-
For purification, parallel flash chromatography or preparative HPLC can be employed.
General Protocol for a Parallel Passerini Three-Component Reaction
This protocol is suitable for a 96-well plate format.
1. Reagent Stock Solution Preparation:
-
Prepare 0.5 M stock solutions of the aldehyde (e.g., this compound), carboxylic acid, and isocyanide in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
2. Reaction Execution (in each well):
-
To each well, add the following in order:
-
200 µL of the aldehyde stock solution.
-
200 µL of the carboxylic acid stock solution.
-
200 µL of the isocyanide stock solution.
-
-
Seal the plate and agitate at room temperature for 24-72 hours.
3. Work-up and Analysis:
-
Upon completion, evaporate the solvent.
-
The crude product can be analyzed directly by LC-MS.
-
Purification can be achieved using parallel purification techniques.
Visualizing the Chemistry: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for a parallel Ugi four-component reaction.
Caption: Simplified reaction pathway of the Passerini reaction.
Caption: Logical relationship of aldehyde substituents and reactivity.
Conclusion
This compound presents an interesting scaffold for parallel synthesis due to its potential for post-synthesis modification and the influence of its electron-donating and sterically bulky benzyloxy groups on reactivity. While it may exhibit slower reaction kinetics compared to electron-deficient or less hindered aldehydes, this can be advantageous in achieving higher purity in the resulting library members. The provided protocols for Ugi and Passerini reactions offer a solid starting point for incorporating this and other aldehydes into parallel synthesis workflows. Researchers are encouraged to perform small-scale optimizations to identify the ideal reaction conditions for their specific combination of building blocks to maximize yield and purity.
Safety Operating Guide
Proper Disposal of 2,4-Bis(benzyloxy)benzaldehyde: A Guide for Laboratory Professionals
Researchers and scientists handling 2,4-Bis(benzyloxy)benzaldehyde must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical compound in a laboratory setting.
Safety and Hazard Information
Proper handling and disposal of this compound are informed by its hazard profile. The following table summarizes the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement Examples |
| Flammable liquids | Category 4 | H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |
| Acute toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area.[4] |
Experimental Protocol: Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure should be carried out in a designated and well-ventilated area, such as a chemical fume hood.
Personnel Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.[3]
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory. A face shield may be required for larger quantities.[3]
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If vapors or aerosols are generated, a NIOSH-approved respirator is required.
Disposal Steps:
-
Container Management:
-
Do not mix this compound waste with other waste streams.
-
Keep the chemical in its original or a compatible, properly labeled container. The label should clearly indicate "Hazardous Waste" and the full chemical name.
-
Ensure the container is tightly closed when not in use.
-
-
Small Spills:
-
Waste Collection:
-
Place the sealed container of this compound waste into a designated hazardous waste accumulation area.
-
This area should be a well-ventilated, secure location, away from heat and sources of ignition.
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,4-Bis(benzyloxy)benzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Bis(benzyloxy)benzaldehyde in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an aromatic aldehyde that requires careful handling to avoid potential health hazards. Based on available safety data, the compound is classified as a skin and eye irritant, may cause respiratory irritation, and is harmful if swallowed. Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes and airborne particles.[1][2] Safety glasses with side shields are the minimum requirement.[1] |
| Hand Protection | Chemical-resistant gloves | Butyl or neoprene gloves are recommended for handling aldehydes.[3] It is crucial to select gloves with appropriate thickness and breakthrough times for the specific laboratory operations. Always inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against spills and contamination.[4] |
| Respiratory Protection | N95 or P100 Respirator | To be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5] |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₁₈O₃ |
| Molecular Weight | 318.37 g/mol [6] |
| Appearance | White crystalline solid |
| CAS Number | 13246-46-3[6] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines a detailed, step-by-step protocol for the safe handling of this compound, from receiving to storage.
3.1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name, concentration, and appropriate hazard symbols.
-
Ensure that the Safety Data Sheet (SDS) is readily accessible.[7]
3.2. Preparation and Weighing:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Before weighing, ensure the analytical balance is clean and calibrated.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
-
Handle the powder gently to avoid creating dust.
3.3. Dissolving and Reaction Setup:
-
When dissolving the solid, add the solvent to the vessel containing the aldehyde slowly to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Ensure all glassware is free from cracks and stars.
3.4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
The container should be tightly sealed to prevent contamination and exposure to moisture.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure laboratory safety.
4.1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, and disposable lab coats) should be placed in a designated, labeled hazardous waste container.
-
Liquid waste containing this aldehyde should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
4.2. Decontamination and Neutralization:
-
For minor spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[8]
-
Aldehyde waste can often be neutralized to a non-hazardous state.[9] Commercially available aldehyde-neutralizing agents can be used. Always follow the manufacturer's instructions for neutralization.
-
After neutralization, the waste may be suitable for drain disposal, but it is imperative to check with your institution's environmental health and safety (EHS) office and local regulations before proceeding.[10]
4.3. Final Disposal:
-
All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.
-
Ensure all waste containers are properly labeled with the contents and associated hazards before collection.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. scbt.com [scbt.com]
- 7. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 8. international.skcinc.com [international.skcinc.com]
- 9. archtechnochem.com [archtechnochem.com]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
